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Mercury phosphate

Cat. No.: B083786
CAS No.: 10451-12-4
M. Wt: 791.72 g/mol
InChI Key: DNUMSHUWKXQLDT-UHFFFAOYSA-H
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Description

Overview of Phosphate (B84403) Chemistry in Inorganic Systems

Inorganic phosphates are a class of compounds containing the phosphate ion (PO₄³⁻), a tetrahedral anion derived from phosphoric acid. researchgate.net The chemistry of these systems is vast and integral to numerous natural and industrial processes. researchgate.netnih.gov In inorganic chemistry, phosphates can exist in various forms, from the simple orthophosphate ion to more complex condensed structures like polyphosphates (linear chains), metaphosphates (cyclic structures), and ultraphosphates (branched or cross-linked networks). acs.org

The versatility of phosphate chemistry stems from the ability of PO₄ tetrahedra to link by sharing oxygen atoms. This condensation process can be induced by thermal dehydration of hydrogen phosphates. The nature of the cation present in the phosphate salt significantly influences the structure and properties of the resulting compound. nih.gov Inorganic phosphates can be broadly classified based on the cation's charge, such as monovalent, divalent, and trivalent metal phosphates. nih.govresearchgate.net These compounds exhibit a wide range of solubilities and thermal stabilities. For instance, alkali metal phosphates are generally water-soluble, while many phosphates of divalent and trivalent metals are sparingly soluble or insoluble in water. matweb.com The structural chemistry of inorganic phosphates is characterized by the diverse coordination environments of the metal cations and the various connectivity modes of the phosphate tetrahedra.

Fundamental Aspects of Mercury Coordination Chemistry with Phosphorus Ligands

The coordination chemistry of mercury is extensive, with the element typically existing in two primary oxidation states: mercury(I) (as the dimeric cation, Hg₂²⁺) and mercury(II) (Hg²⁺). wikipedia.org Mercury(II) is the more common oxidation state and generally forms complexes with coordination numbers ranging from two to four, often exhibiting linear, trigonal planar, or tetrahedral geometries. wikipedia.orgresearchgate.net

Mercury's interaction with phosphorus-containing ligands is a significant area of study. These ligands can include phosphines (R₃P), phosphine (B1218219) oxides, and various organophosphorus compounds. tandfonline.comtandfonline.comorientjchem.org The nature of the substituent groups on the phosphorus atom can considerably influence the stability and lability of the resulting mercury complex. tandfonline.com For example, mercury(II) chloride reacts with neutral phosphine telluride ligands to form new complexes. tandfonline.com

In the context of phosphate ligands, mercury atoms bond to the oxygen atoms of the phosphate tetrahedra. The coordination is often characterized by relatively short Hg-O bond distances. In many mercury(II) phosphate structures, the mercury atoms exhibit a nearly linear two-coordination with oxygen atoms from two different phosphate groups. This preference for two-coordination is a notable feature of mercury(II) chemistry. researchgate.net The formation of mixed-ligand complexes, where mercury is coordinated to both a phosphate group and other ligands like amines or phosphines, further illustrates the versatility of mercury's coordination sphere. sarpublication.comresearchgate.net Theoretical studies, such as Density Functional Theory (DFT), have been employed to understand the nature of the bonding in these coordination compounds, suggesting that electrostatic forces can play a prevalent role in the interactions between mercury and phosphorus-based ligands. rsc.org

Classification and Structural Diversities of Mercury Phosphate Compounds

This compound compounds exhibit significant structural diversity, arising from the different oxidation states of mercury and the various ways the phosphate and mercury ions can arrange themselves in a crystal lattice. These compounds can be broadly classified into mercury(I) phosphates, mercury(II) phosphates, and mixed-valence or complex mercury phosphates.

Mercury(I) Phosphates: These compounds contain the characteristic dimeric mercury(I) cation, [Hg-Hg]²⁺.

Mercury(I) dihydrogenphosphate (Hg₂(H₂PO₄)₂): This compound crystallizes in the monoclinic space group P2₁/n. arizona.edu Its structure is built up of discrete Hg₂(H₂PO₄)₂ molecules, which are likely interconnected through a hydrogen bonding network. arizona.edu The Hg-Hg bond distance is approximately 2.5040 Å, and each mercury atom is coordinated to oxygen atoms from the dihydrogenphosphate groups. researchgate.net

Mercury(II) Phosphates: These compounds contain the Hg²⁺ cation.

Mercury(II) phosphate (Hg₃(PO₄)₂): This is a well-characterized compound that appears as a white or yellowish powder and is insoluble in water. matweb.comlookchem.com It crystallizes in the monoclinic space group P2₁/c. The structure consists of infinite, interpenetrating puckered nets with the formula [Hg₃(PO₄)₂]n. These nets are formed from endless chains of -Hg-O-P-O-Hg- units, which are fused by additional mercury atoms. Each mercury atom is bonded to one oxygen atom from two different phosphate tetrahedra in a nearly linear fashion, and each phosphate group is bonded to three mercury atoms.

Mercury(II) polyphosphate (Hg(PO₃)₂): Single crystals of this compound can be prepared from a polyphosphate melt. researchgate.net The structure is composed of infinite polyphosphate chains linked by Hg²⁺ ions to form a three-dimensional network. The mercury atom is located at the center of a distorted octahedron of oxygen atoms. researchgate.netresearchgate.net

Complex and Mixed-Valence Mercury Phosphates: A number of more complex mercury phosphates have been synthesized and structurally characterized, some containing unique mercury clusters or additional cations.

(Hg₃)₃(PO₄)₄ and (Hg₃)₂(HgO₂)(PO₄)₂: These compounds are notable for containing the triangular mercury cluster Hg₃⁴⁺. researchgate.net In (Hg₃)₃(PO₄)₄, these clusters are linked by phosphate tetrahedra. The compound (Hg₃)₂(HgO₂)(PO₄)₂ contains both the triangular Hg₃⁴⁺ cluster and a linear mercurate group, HgO₂²⁻. researchgate.netresearchgate.net Both compounds can be synthesized via hydrothermal treatment of microcrystalline (Hg₂)₂P₂O₇. researchgate.net

Mercury sodium phosphate (HgNaPO₄): This compound crystallizes in an orthorhombic system and has a structure similar to that of olivine, with Na⁺ and Hg²⁺ ions occupying the metal sites. iucr.org However, the arrangement of the PO₄ tetrahedra differs, leading to a distorted tetrahedral coordination for the mercury atom. iucr.org

Diammonium disodium (B8443419) mercury(II) trimetaphosphate (Hg(NH₄)₂Na₂(P₃O₉)₂): This compound features a cyclic trimetaphosphate anion (P₃O₉)³⁻. iucr.org The mercury and sodium atoms are disordered over two different crystallographic positions, and the (Na,Hg)O₆ distorted octahedra are linked to form infinite chains. iucr.org

The following tables provide a summary of the properties and crystallographic data for some of the discussed this compound compounds.

Table 1: General Properties of Selected Mercury Phosphates

Compound Name Formula CAS Number Appearance Solubility
Mercury(II) phosphate Hg₃(PO₄)₂ 7782-66-3 White-yellowish powder Insoluble in water and ethanol; Soluble in acid matweb.com

Table 2: Crystallographic Data for Selected this compound Compounds

Compound Formula Crystal System Space Group Cell Parameters
Mercury(II) phosphate Hg₃(PO₄)₂ Monoclinic P2₁/c a = 9.737(2) Å, b = 11.466(2) Å, c = 6.406(1) Å, β = 99.51(2)°
Mercury(I) dihydrogenphosphate Hg₂(H₂PO₄)₂ Monoclinic P2₁/n a = 6.0754(5) Å, b = 14.5034(7) Å, c = 4.7280(4) Å, β = 92.172(7)° arizona.edu
(Hg₃)₃(PO₄)₄ (Hg₃)₃(PO₄)₄ Rhombohedral R-3c a = 16.3957(10) Å, c = 10.6606(9) Å researchgate.net
(Hg₃)₂(HgO₂)(PO₄)₂ (Hg₃)₂(HgO₂)(PO₄)₂ Monoclinic P2₁/c a = 6.2506(7) Å, b = 9.9366(10) Å, c = 9.6663(12) Å, β = 95.783(10)° researchgate.net
Mercury sodium phosphate HgNaPO₄ Orthorhombic Cmcm a = 5.883(1) Å, b = 9.401(3) Å, c = 6.448(1) Å iucr.org

Table 3: List of Chemical Compounds

Compound Name
Mercury(I) dihydrogenphosphate
Mercury(II) phosphate
Mercury(II) polyphosphate
(Hg₃)₃(PO₄)₄
(Hg₃)₂(HgO₂)(PO₄)₂
Mercury sodium phosphate
Diammonium disodium mercury(II) trimetaphosphate
Phosphoric acid
Mercury(II) chloride
Mercury(I) cation
Mercury(II) cation
Phosphate ion

Structure

2D Structure

Chemical Structure Depiction
molecular formula Hg3O8P2 B083786 Mercury phosphate CAS No. 10451-12-4

Properties

IUPAC Name

mercury(2+);diphosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/3Hg.2H3O4P/c;;;2*1-5(2,3)4/h;;;2*(H3,1,2,3,4)/q3*+2;;/p-6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNUMSHUWKXQLDT-UHFFFAOYSA-H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[O-]P(=O)([O-])[O-].[O-]P(=O)([O-])[O-].[Hg+2].[Hg+2].[Hg+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

Hg3O8P2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID80909022
Record name Mercury phosphate (3/2)
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Molecular Weight

791.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

7782-66-3, 10451-12-4
Record name Mercury phosphate
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Record name Phosphoric acid, mercury salt
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Mercury phosphate (3/2)
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Record name Phosphoric acid, mercury salt
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Synthetic Routes and Preparative Methodologies for Mercury Phosphate Compounds

Hydrothermal Synthesis Approaches for Crystalline Mercury Phosphates

Hydrothermal synthesis has proven to be an effective method for the preparation of various crystalline mercury phosphate (B84403) compounds. This technique involves chemical reactions in aqueous solutions at elevated temperatures and pressures.

For instance, the hydrothermal treatment of microcrystalline mercury(I) pyrophosphate ((Hg₂)₂P₂O₇) in diluted phosphoric acid at 400°C yields colorless crystals of (Hg₃)₃(PO₄)₄. researchgate.net When the same precursor is treated with demineralized water under similar conditions, yellow crystals of (Hg₃)₂(HgO₂)(PO₄)₂ are formed. researchgate.net

Other complex mercury phosphates have also been synthesized using hydrothermal methods. The new mercury vanadium phosphate hydrate (B1144303), Hg₄₋ₓO₁₋ᵧ(VO)(PO₄)₂·H₂O, was synthesized under hydrothermal conditions, resulting in greenish needle-like crystals. acs.orgacs.org Similarly, crystals of Hg₄VO(PO₄)₂ were obtained from hydrothermal treatments. researchgate.net The synthesis of compounds like (Hg₃)(PO₄)Cl has been achieved under hydrothermal conditions at 200°C, starting from stoichiometric mixtures of the corresponding mercury halides and mercury phosphates. researchgate.net

These examples highlight the versatility of hydrothermal synthesis in producing a range of mercury phosphate compounds with varying compositions and crystal structures. The specific products obtained are highly dependent on the starting materials, the solvent system (e.g., dilute phosphoric acid vs. water), and the reaction temperature.

Solution-Based Precipitation Techniques

Solution-based precipitation is a common and versatile approach for synthesizing this compound compounds. This method involves the reaction of soluble mercury salts with a phosphate source in a solution, leading to the formation of an insoluble this compound precipitate. The specific characteristics of the resulting compound can be controlled by adjusting reaction parameters such as the precursors, pH, and temperature.

Preparation from Mercury(II) Oxide and Phosphoric Acid

A well-established method for preparing mercury(II) phosphate (Hg₃(PO₄)₂) involves the reaction of mercury(II) oxide (HgO) with phosphoric acid (H₃PO₄). In a typical procedure, HgO is added in small portions to hot (140–150 °C) phosphoric acid until the first sign of cloudiness appears. thieme-connect.de The mixture is then cooled slightly, and water is added dropwise at about 100 °C to induce the precipitation of Hg₃(PO₄)₂ as large, colorless leaflets. thieme-connect.de The resulting precipitate is then filtered, washed with water, and dried. thieme-connect.de This reaction can be represented by the following balanced chemical equation:

3HgO + 2H₃PO₄ → Hg₃(PO₄)₂ + 3H₂O thieme-connect.de

Another variation of this method involves dissolving mercury(II) oxide in a more dilute solution of phosphoric acid.

Synthesis via Acidified Mercury(II) Acetate (B1210297) Pathways

Mercury(II) phosphate can also be synthesized using an acidified solution of mercury(II) acetate and phosphoric acid. This method involves combining a solution of mercury(II) acetate (Hg(C₂H₃O₂)₂) with nitric acid and concentrated phosphoric acid. The crystallization process in this pathway is reported to be very slow but yields a more well-formed product. The use of mercuric acetate as a precursor is also noted in the synthesis of other organomercury compounds. nih.gov

Formation from Mercury(I) Precursors (e.g., (Hg₂)₂P₂O₇)

Mercury phosphates containing the triangular Hg₃⁴⁺ cluster can be synthesized from mercury(I) precursors. A key example is the hydrothermal treatment of microcrystalline mercury(I) pyrophosphate ((Hg₂)₂P₂O₇). researchgate.net When this precursor is treated with diluted phosphoric acid at 400°C, it yields colorless crystals of (Hg₃)₃(PO₄)₄. researchgate.net This demonstrates a method to create more complex this compound structures from a simpler mercury(I) starting material.

Methodologies for Single Crystal Growth

The growth of high-quality single crystals of mercury phosphates is crucial for detailed structural analysis. Several methodologies can be employed for this purpose, often building upon initial synthesis techniques like precipitation or hydrothermal methods.

For mercury(II) phosphate (Hg₃(PO₄)₂), single crystals have been successfully grown from solutions. One method involves the slow crystallization from a dilute solution of mercury(II) oxide in phosphoric acid. Another approach utilizes an acidified solution of mercury(II) acetate and phosphoric acid, which, although slow, produces well-formed crystals.

Hydrothermal synthesis is also a prominent technique for growing single crystals of various this compound compounds. researchgate.netacs.orgresearchgate.net For instance, colorless crystals of (Hg₃)₃(PO₄)₄ and yellow crystals of (Hg₃)₂(HgO₂)(PO₄)₂ have been obtained through the hydrothermal treatment of microcrystalline (Hg₂)₂P₂O₇. researchgate.net Similarly, single crystals of the new mercury vanadium phosphate hydrate Hg₄₋ₓO₁₋ᵧ(VO)(PO₄)₂·H₂O were synthesized under hydrothermal conditions. acs.org

General techniques for single crystal growth from solution include slow cooling, slow evaporation of the solvent, and the use of seed crystals to initiate and control growth. unishivaji.ac.in For materials with low solubility, hydrothermal techniques are particularly advantageous as they can increase solubility at elevated temperatures and pressures. unishivaji.ac.in The selection of the appropriate method depends on the specific properties of the this compound compound being crystallized.

Solid-State Reaction Pathways for this compound Formation

Solid-state reaction is a fundamental method for synthesizing inorganic materials, including mercury phosphates. This technique typically involves the intimate mixing of solid precursors, which are then heated to high temperatures to facilitate the reaction and formation of the desired product. The process relies on the diffusion of atoms between the reacting solids.

While solution-based methods are more commonly cited for simple mercury phosphates, solid-state reactions are crucial for producing more complex or mixed-metal phosphate compounds. For example, the thermal decomposition of mercury(I) arsenate(V) ((Hg₂)₃(AsO₄)₂) in the presence of HgO in an evacuated, sealed silica (B1680970) tube was used to prepare the new compound Hg₉As₄O₁₆. researchgate.net Although this is an arsenate, the principles of high-temperature solid-state reaction are transferable to phosphate systems.

The general steps in a solid-state synthesis include:

Weighing and Mixing: Stoichiometric amounts of the precursor powders are carefully weighed and thoroughly mixed, often by grinding in a mortar, to ensure homogeneity and maximize contact between the reactants. researchgate.net

Preheating/Calcination: The mixture may be preheated at a moderate temperature to decompose precursors and remove volatile components. researchgate.net

Heating/Sintering: The mixture is then heated at a high temperature for an extended period to allow the solid-state reaction to proceed to completion. berkeley.edu

Cooling: The cooling rate can be controlled to influence the crystallinity and phase of the final product. researchgate.net

This method is particularly useful for preparing materials that are not stable or soluble in common solvents, making it a valuable technique in the synthesis of novel inorganic solids.

Synthesis of Organomercuric Phosphate Compounds

The synthesis of organomercuric phosphate compounds can be achieved through various routes, notably through the reaction of specific organophosphorus precursors with mercury salts. A significant method involves the use of carbamoylmethylphosphonates (CMP) and carbamoylmethylphosphine oxides (CMPO) with mercuric nitrate (B79036). This reaction typically proceeds via the deprotonation of the methylene (B1212753) carbon atom situated between the phosphoryl and amide carbonyl groups of the ligand. This deprotonation facilitates the formation of a stable mercury-carbon σ bond, resulting in organomercuric compounds with the general formula Hg(L), where L represents the deprotonated CMP or CMPO ligand. tandfonline.com

These organometallic compounds often form dimeric structures, [Hg(L)(NO3)]2, through bidentate interactions. In these dimers, the phosphoryl and carbonyl oxygen atoms of one [Hg(L)]+ unit coordinate to the mercury(II) ion of a second unit. tandfonline.com Infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy have been instrumental in confirming the formation of these structures, indicating the involvement of both phosphoryl and carbonyl groups in the coordination with the mercury(II) ion and the presence of the anionic form of the CMP ligands. tandfonline.com

Another area of synthesis for organomercuric phosphates involves nucleic acids. Post-synthetic modification of oligonucleotides allows for the introduction of organomercury moieties. This is particularly useful when direct mercuration of the nucleic acid is not feasible due to harsh reaction conditions that could lead to cleavage of the oligonucleotide. In this approach, the organomercury group is synthesized separately and then conjugated to the oligonucleotide. nih.gov For instance, 8-methylmercurypurine nucleosides can be prepared by treating the corresponding nucleoside with methylmercuric nitrate at a pH of 7 and a temperature of 50°C for 30 minutes. nih.gov

The reaction between divinylmercury (B72599) and bromodifluorophosphine serves as another example of organomercuric phosphate synthesis, yielding vinyldifluorophosphine. This reaction demonstrates the selective displacement of the bromide from the phosphorus atom. rushim.ru

Coordination Compound Synthesis with Phosphoryl and Phosphorus Ylide Ligands

The synthesis of coordination compounds of mercury with phosphoryl and phosphorus ylide ligands has been extensively studied, leading to a diverse range of molecular architectures. These syntheses often involve the reaction of mercury(II) halides or nitrate with the respective phosphorus-containing ligands in a suitable solvent like methanol. journals.co.zamdpi.com

The stoichiometry of the reactants plays a crucial role in determining the final product. For example, reacting α-keto-stabilized phosphorus ylides with mercury(II) halides in equimolar ratios typically yields binuclear complexes of the type [(Y)·HgX2]2. journals.co.za In contrast, reacting a previously reported ylide, (p-tolyl)3PCHCOOCH2Ph, with mercury(II) nitrate in an equimolar ratio results in a polynuclear complex, [Hg(Y3)(NO3)(µ-NO3)]n. journals.co.za

Chelation, the process where a polydentate ligand binds to a central metal ion at two or more points, is a key feature in the coordination chemistry of mercury-phosphorus complexes. wikipedia.org The nature of the ligand and the reaction conditions dictate the coordination mode and the geometry of the resulting complex.

α-Keto-stabilized phosphorus ylides are particularly interesting due to their ambidentate character, meaning they can coordinate to a metal center through either the carbon or the oxygen atom. journals.co.za This is attributed to resonance delocalization of the ylidic electron density. Coordination through the carbon atom leads to the formation of a C-coordinated complex. journals.co.za

In complexes with bidentate phosphorus ylides, such as those derived from bis(diphenylphosphino)methane, chelation occurs through both a phosphorus atom and the ylidic carbon atom, leading to the formation of stable five-membered rings. researchgate.net Single-crystal X-ray diffraction studies of complexes like {HgBr2[(Ph2PCH2PPh2C(H)C(O)C6H4Me)]} have confirmed a distorted tetrahedral environment around the mercury atom, with the ylide coordinated through both the ylidic carbon and a phosphine (B1218219) phosphorus atom. researchgate.nettandfonline.com

The coordination of bis(phosphane oxide) ligands to bis(pentafluorophenyl)mercury (B15195689) results in varied structures. For instance, [{Hg(C6F5)2}2{Ph2P(O)}2CH2] (1Hg) forms a dimeric structure with the ligand bridging two mercury atoms. mdpi.com In contrast, [Hg(C6F5)2{2-PPh2(O)C6H4}2O] (3Hg) features a monodentate ligand, resulting in a T-shaped three-coordinate mercury atom. mdpi.com The Hg-O bond lengths in these complexes can vary significantly, ranging from 2.5373(14) Å to 2.966(3) Å, reflecting the different structural and bonding arrangements. mdpi.com

Table 1: Selected Mercury-Phosphorus Coordination Compounds and their Structural Features

Compound Ligand Type Mercury Coordination Key Structural Feature Reference
[(Y)·HgX2]2 (Y = Ph3PCHCOC10H7, X = Cl, Br, I) Phosphorus Ylide Binuclear Ylide acts as a monodentate C-coordinating ligand. journals.co.za
[{Hg(C6F5)2}2{Ph2P(O)}2CH2] Bis(phosphane oxide) Three-coordinate T-shape Bridging bidentate ligand connecting two mercury atoms. mdpi.com
[Hg(C6F5)2{2-PPh2(O)C6H4}2O] Bis(phosphane oxide) Three-coordinate T-shape Monodentate ligand coordination. mdpi.com
{HgX2[(Ph2PCH2PPh2C(H)C(O)C6H4Ph)]} (X = Cl, Br, I) Bidentate Phosphorus Ylide Distorted tetrahedral P,C-chelation forming a five-membered ring. researchgate.net

The formation of stable mercury-carbon (Hg-C) σ bonds is a significant outcome in the reaction of certain phosphine-derived ligands with mercury(II) compounds. This is particularly evident in reactions involving carbamoylmethylphosphoryl compounds. The reaction of carbamoylmethylphosphonates (CMP) and carbamoylmethylphosphine oxides (CMPO) with mercuric nitrate leads to the deprotonation of the methylene carbon, which then forms a covalent σ bond with the mercury(II) ion. tandfonline.com

In the dimeric complex {Hg(EtO)2P(O)CHC(O)NEt2}2, the deprotonated CMP ligand is bonded to the Hg(II) ion through an Hg–C σ bond with a length of 2.110(10) Å. tandfonline.com This bond length falls within the typical range observed for other organomercury compounds, which is 1.96–2.40 Å. tandfonline.com

Similarly, the reaction of bidentate phosphorus ylides with mercury(II) halides results in the formation of complexes with a direct bond between the ylidic carbon and the mercury atom. researchgate.nettandfonline.com This P,C-coordination is energetically favored over a P,P-coordination in some cases. tandfonline.com The stability of these Hg-C bonds is a key feature of these organomercuric phosphate compounds.

Table 2: Examples of Compounds with Stable Mercury-Carbon σ Bonds

Compound Class Precursors Key Reaction Feature Resulting Structure Reference
Organomercuric Carbamoylmethylphosphonates Carbamoylmethylphosphonates (CMP) and Hg(NO3)2 Deprotonation of methylene carbon Dimeric structure with Hg-C σ bond tandfonline.com
Organomercuric Phosphorus Ylide Complexes Bidentate phosphorus ylides and HgX2 Coordination of ylidic carbon to mercury Mononuclear complex with P,C-chelation researchgate.nettandfonline.com
Organomercuric Nucleic Acids Purine nucleosides and methylmercuric nitrate Electrophilic substitution at C8 8-Methylmercurypurine nucleosides nih.gov

Structural Elucidation and Crystallographic Investigations of Mercury Phosphates

Advanced Diffraction Techniques for Structure Determination

Modern crystallography relies on several key techniques to probe the structure of solid-state materials. For mercury phosphates, X-ray diffraction methods are paramount, allowing for both the determination of novel structures and the identification of known phases within a sample.

Single-crystal X-ray diffraction (SC-XRD) stands as the definitive method for the unambiguous determination of a compound's crystal structure. This technique involves directing a beam of X-rays onto a small, high-quality single crystal and analyzing the resulting diffraction pattern. The positions and intensities of the diffracted beams provide the data needed to calculate the electron density throughout the crystal, and thus the positions of the individual atoms.

The process often involves mounting a suitable single crystal (e.g., with dimensions of 0.20 x 0.07 x 0.007 mm for Hg₃(PO₄)₂) on a diffractometer. The collected data are then processed to solve the structure, often using computational methods like Patterson or symbolic addition techniques, followed by refinement to achieve a high degree of accuracy. researchgate.net

Powder X-ray diffraction (PXRD) is a powerful and rapid technique used for the identification of crystalline phases in a solid-state sample. ncl.ac.uk Unlike SC-XRD, which requires a single, perfect crystal, PXRD can be performed on a polycrystalline or powdered sample. The resulting diffraction pattern is a "fingerprint" unique to a specific crystalline phase. ncl.ac.ukesrf.fr

Phase identification is typically accomplished by comparing the experimental PXRD pattern against a comprehensive database of known patterns, such as the Crystallography Open Database (COD). ncl.ac.uk A match in peak positions (2θ angles) and relative intensities confirms the presence of a particular phase in the sample. acs.orgijcmas.com This method is crucial in synthesis experiments where multiple products may form. For example, during the hydrothermal synthesis of mercury-containing compounds, PXRD can be used to identify all crystalline phases present in the resulting mixture, which might include various mercury phosphates alongside other reactants or byproducts. geoscienceworld.orgresearchgate.net

While a dedicated PXRD pattern for pure Hg₃(PO₄)₂ is a reference standard, the technique's strength lies in analyzing mixtures. For example, if a synthesis is intended to produce a novel mercury phosphate (B84403), PXRD can quickly confirm if known phases like Hg₃(PO₄)₂ are present. znaturforsch.com

Table 1: Conceptual Use of PXRD for Phase Identification

2θ Angle (°) Relative Intensity (%) Known Phase Match
Peak 1 100 Hg₃(PO₄)₂
Peak 2 85 Hg₃(PO₄)₂
Peak 3 45 Unknown Phase
Peak 4 70 Hg₃(PO₄)₂
Peak 5 30 Unknown Phase

This interactive table illustrates how peaks in an experimental pattern are matched to a reference database to identify constituent phases.

Single-Crystal X-ray Diffraction Analysis

Crystallographic Characteristics and Lattice Parameters of Mercury Phosphates

The crystal system and lattice parameters are fundamental properties that define the size and shape of a crystal's unit cell. Research has identified several distinct mercury phosphate compounds, each with unique crystallographic characteristics. These are typically determined through single-crystal X-ray diffraction analysis. researchgate.netresearchgate.net

Table 2: Crystallographic Data for Selected this compound Compounds

Compound Formula Crystal System Space Group a (Å) b (Å) c (Å) β (°) Volume (ų) Z
Mercury(II) Phosphate Hg₃(PO₄)₂ Monoclinic P2₁/c 9.737(2) 11.466(2) 6.406(1) 99.51(2) 705.4 4
Mercury(I) Dihydrogenphosphate Hg₂(H₂PO₄)₂ Monoclinic P2₁/n 6.0754(5) 14.5034(7) 4.7280(4) 92.172(7) 416.3 2
(Hg₃)₃(PO₄)₄ Rhombohedral R-3c 16.3957(10) 16.3957(10) 10.6606(9) 120 2481.9 6
(Hg₃)₂(HgO₂)(PO₄)₂ Monoclinic P2₁/c 6.2506(7) 9.9366(10) 9.6663(12) 95.783(10) 597.3 2

This interactive table summarizes key crystallographic parameters for different this compound structures as determined by X-ray diffraction studies. researchgate.netresearchgate.net

Specific Structural Archetypes and Their Unique Features

Within the family of mercury phosphates, distinct structural arrangements or archetypes exist. A detailed examination of these structures provides insight into the specific bonding and coordination preferences of mercury and phosphate ions.

Mercury(II) phosphate, with the chemical formula Hg₃(PO₄)₂, is a well-characterized compound that crystallizes in the monoclinic system. crystallography.net Its structure was determined by single-crystal X-ray diffraction and refined to a high degree of precision. researchgate.net

The specific space group for Hg₃(PO₄)₂ is P2₁/c, with four formula units (Z=4) contained within a unit cell of the dimensions a = 9.737(2) Å, b = 11.466(2) Å, c = 6.406(1) Å, and β = 99.51(2)°.

Table 3: Detailed Crystallographic Data for Hg₃(PO₄)₂

Parameter Value
Formula Hg₃(PO₄)₂
Formula Weight 791.8
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 9.737(2)
b (Å) 11.466(2)
c (Å) 6.406(1)
β (°) 99.51(2)
V (ų) 705.4
Z 4
Dₓ (g·cm⁻³) 7.45

This interactive table presents the specific crystallographic data for mercury(II) phosphate.

A key feature of the Hg₃(PO₄)₂ structure is the coordination environment of the mercury atoms. The mercury atoms are two-coordinated, forming nearly linear O-Hg-O linkages. researchgate.net The mercury-to-oxygen bond distances are short, varying between 2.06(1) Å and 2.13(1) Å. The angles of these O-Hg-O bonds range from 163.4(4)° to 169.9(5)°, confirming the near-linear arrangement. researchgate.net

In this structure, all oxygen atoms are part of the tetrahedral phosphate (PO₄³⁻) groups. researchgate.net Each mercury atom is bonded to one oxygen atom from two different phosphate tetrahedra. Conversely, each phosphate group is bonded to three separate mercury atoms, creating a tightly bound three-dimensional network.

An exploration of the intricate crystal structures of various this compound compounds reveals fascinating details about their atomic arrangement, bonding, and the formation of complex networks. This article delves into the specific structural characteristics of several key this compound compounds, elucidated through advanced crystallographic investigations.

2 Phosphate Tetrahedra Connectivity and Network Formation

Similarly, in more complex structures containing mercury clusters, such as (Hg₃)₃(PO₄)₄ and (Hg₃)₂(HgO₂)(PO₄)₂, the PO₄³⁻ groups are discrete tetrahedra. The three-dimensional network in these compounds is formed through the sharing of common oxygen atoms between the various building units, which include the phosphate groups, triangular mercury clusters, and, in some cases, linear mercurate groups. researchgate.net

2 Mercury(I) Dihydrogenphosphate, Hg₂(H₂PO₄)₂: Monoclinic Crystal System

Mercury(I) dihydrogenphosphate, Hg₂(H₂PO₄)₂, crystallizes in the monoclinic system. arizona.eduresearchgate.net Crystallographic analysis confirms its space group as P2₁/n, with two formula units (Z=2) per unit cell. arizona.eduresearchgate.net The structure was determined using Patterson and Fourier methods and refined from single-crystal diffractometer data. researchgate.netresearchgate.net The fundamental units of the structure are discrete Hg₂(H₂PO₄)₂ molecules. arizona.eduresearchgate.net

The mercury atoms are present as Hg₂²⁺ dumbbells, where the atoms are linked in pairs across centers of symmetry. researchgate.netresearchgate.net The determined mercury-mercury bond distance is approximately 2.499(1) Å. researchgate.netresearchgate.net Each mercury atom is also covalently bonded to one oxygen atom from a dihydrogenphosphate group at a distance of about 2.142(12) Å. researchgate.netresearchgate.net The arrangement of these atoms results in an O-Hg-Hg angle of 167.2(4)°, indicating a slight deviation from perfect linearity. researchgate.netresearchgate.net

Table 1: Crystallographic Data for Hg₂(H₂PO₄)₂

Parameter Value Reference
Formula Weight 595.2 arizona.edu
Crystal System Monoclinic arizona.eduresearchgate.net
Space Group P2₁/n arizona.eduresearchgate.net
a 6.0754(5) Å arizona.eduresearchgate.net
b 14.5034(7) Å arizona.eduresearchgate.net
c 4.7280(4) Å arizona.eduresearchgate.net
β 92.172(7)° arizona.eduresearchgate.net
Volume (V) 416.3 ų arizona.eduresearchgate.net
Z 2 arizona.eduresearchgate.net
Mercury Atom Coordination Environment and Linkages

3 Mercury Phosphates Featuring Triangular Hg₃⁴⁺ Clusters: (Hg₃)₃(PO₄)₄ and (Hg₃)₂(HgO₂)(PO₄)₂

Hydrothermal synthesis techniques have led to the discovery of mercury phosphates containing the unusual triangular Hg₃⁴⁺ cluster. researchgate.net Treatment of microcrystalline (Hg₂)₂P₂O₇ in dilute phosphoric acid yields colorless crystals of (Hg₃)₃(PO₄)₄, while treatment in demineralized water produces yellow crystals of (Hg₃)₂(HgO₂)(PO₄)₂. researchgate.net Both compounds feature discrete PO₄³⁻ tetrahedra and the distinctive triangular mercury cluster. researchgate.net In (Hg₃)₃(PO₄)₄, the Hg-Hg bond distance within the cluster is 2.666 Å, while in (Hg₃)₂(HgO₂)(PO₄)₂, it is slightly longer at 2.682 Å. researchgate.net

1 Rhombohedral and Monoclinic Crystal Structures and Isotypism

The two cluster-containing compounds crystallize in different systems. (Hg₃)₃(PO₄)₄ possesses a rhombohedral crystal structure, assigned to the space group R3c. researchgate.net This structure is isotypic, meaning it has the same structural type, as its arsenate counterpart, (Hg₃)₃(AsO₄)₄. researchgate.net

In contrast, (Hg₃)₂(HgO₂)(PO₄)₂ crystallizes in the monoclinic space group P2₁/c. researchgate.net

Table 2: Crystallographic Data for Mercury Phosphates with Hg₃⁴⁺ Clusters

Compound (Hg₃)₃(PO₄)₄ (Hg₃)₂(HgO₂)(PO₄)₂
Reference researchgate.net researchgate.net
Crystal System Rhombohedral Monoclinic
Space Group R3c P2₁/c
a 16.3957(10) Å 6.2506(7) Å
b 16.3957(10) Å 9.9366(10) Å
c 10.6606(9) Å 9.6663(12) Å
β 120° 95.783(10)°
Volume (V) 2481.9(3) ų 597.3(1) ų

2 Structural Relationship to Natural Mineral Phases

The structures of these synthetic mercury phosphates show relationships to naturally occurring minerals. The structure of (Hg₃)₂(HgO₂)(PO₄)₂ exhibits a topological relationship to the mineral terlinguaite (Hg₄O₂Cl₂). researchgate.net Furthermore, the triangular [Hg₃]⁴⁺ cluster itself is found in other minerals, such as kuznetsovite, which has the formula Hg₃Cl. The study of these synthetic phases provides insight into the complex crystal chemistry of mercury-containing minerals.

3 Characterization of Linear Mercurate Groups

A notable feature of the (Hg₃)₂(HgO₂)(PO₄)₂ structure is the presence of a linear mercurate group, [HgO₂]²⁻. researchgate.net This group consists of a central mercury(II) atom linearly coordinated to two oxygen atoms. The Hg-O bond distance in this linear unit has been determined to be 2.031(7) Å. researchgate.net This distinct structural motif coexists with the triangular Hg₃⁴⁺ clusters and phosphate tetrahedra, contributing to the unique and complex architecture of this compound. researchgate.net

Table of Compound Names

FormulaChemical Name
Hg₃(PO₄)₂Mercury(II) phosphate
Hg₂(H₂PO₄)₂Mercury(I) dihydrogenphosphate
(Hg₃)₃(PO₄)₄Trimercury(4+) phosphate
(Hg₃)₂(HgO₂)(PO₄)₂Dimercury(4+) oxide phosphate
(Hg₂)₂P₂O₇Mercury(I) pyrophosphate
(Hg₃)₃(AsO₄)₄Trimercury(4+) arsenate
Hg₄O₂Cl₂Terlinguaite
Hg₃ClKuznetsovite
Structural Relationship to Natural Mineral Phases

Mercury(II) Polyphosphate, Hg(PO₃)₂: Structural Periodicity and Network Formation

Mercury(II) polyphosphate, Hg(PO₃)₂, is a compound that features infinite polyphosphate chains linked by mercury(II) cations to form a complex three-dimensional network. researchgate.net The structure is isotypic with α-Cd(PO₃)₂, meaning they share the same structural arrangement. researchgate.net Single crystals of Hg(PO₃)₂ can be prepared by reacting mercury(II) oxide (HgO) within an acidic polyphosphate melt. researchgate.net

The defining structural feature of Hg(PO₃)₂ is the presence of infinite polyphosphate chains, denoted as ¹∞[PO₃⁻]. These chains have a repeating period of four phosphate tetrahedra. researchgate.net The Hg²⁺ cations act as crucial linkers, connecting these one-dimensional chains into a robust three-dimensional framework. researchgate.net This connectivity is achieved through the mercury atoms bonding to oxygen atoms from the phosphate groups.

Crystallographic data for Hg(PO₃)₂ reveals an orthorhombic crystal system with the space group Pbca.

Interactive Data Table: Crystallographic Data for Hg(PO₃)₂

Parameter Value
Crystal System Orthorhombic
Space Group Pbca (No. 61)
a (Å) 7.312
b (Å) 9.990
c (Å) 14.003

Data sourced from the Materials Project. materialsproject.org

Mercury Vanadium Phosphate Hydrate (B1144303), Hg₄₋ₓO₁₋ᵧ((VO)(PO₄)₂)·H₂O: Orthorhombic System

The mercury vanadium phosphate hydrate, with the formula Hg₄₋ₓO₁₋ᵧ((VO)(PO₄)₂)·H₂O, is a synthetically produced compound obtained under hydrothermal conditions. acs.orgacs.org X-ray diffraction studies on single crystals of this material have determined that it crystallizes in the orthorhombic system, specifically assigned to the space group P2₁2₁2₁ (No. 19). acs.orgresearchgate.netnih.gov The structure is non-centrosymmetric.

The crystallographic unit cell parameters have been precisely determined as follows:

a = 6.3632(2) Å

b = 12.4155(5) Å

c = 14.2292(6) Å

Z = 4 (four formula units per unit cell) acs.orgresearchgate.netnih.gov

The synthesis of this compound can result in greenish, needle-shaped crystals. acs.org However, producing it in a quantitative yield has proven challenging, and sometimes elemental mercury is present as a byproduct. acs.org

The crystal structure of Hg₄₋ₓO₁₋ᵧ((VO)(PO₄)₂)·H₂O is characterized by two main components: a vanadium phosphate (VPO) framework and a novel cationic mercury oxo-cluster.

The VPO framework is composed of infinite one-dimensional chains with the formula [VO(PO₄)₂]∞. acs.orgacs.org These chains are constructed from corner-sharing VO₆ octahedra and PO₄ tetrahedra. acs.orgresearchgate.net The chains extend along the crystallographic direction. acs.orgacs.org

What makes this structure particularly remarkable is how these VPO chains are held together. They are linked by unprecedented tetrahedral cationic units, which have been identified as [Hg₄₋ₓO₁₋ᵧ]⁴⁺. acs.orgacs.org This represents a novel type of oxo-cluster, described as [Hg₄O₅]. researchgate.net Theoretical calculations have also provided evidence for the presence of Hg-Hg bonding contacts within these clusters. acs.orgnih.gov

Analysis of Cationic Coordination Geometries of Mercury in Phosphate Frameworks

The coordination geometry of mercury cations within phosphate frameworks is diverse, adapting to the specific stoichiometry and bonding requirements of the crystal structure. The flexibility of mercury's coordination sphere allows for geometries ranging from linear to highly distorted polyhedra.

A common coordination environment for Hg(II) in phosphate compounds is a two-coordinate, linear or nearly linear geometry. In this arrangement, the mercury atom is bonded to two oxygen atoms, typically from adjacent phosphate tetrahedra.

A prime example is found in mercury(II) phosphate, Hg₃(PO₄)₂. In this monoclinic structure (space group P2₁/c), the mercury atoms exhibit nearly linear two-coordination. znaturforsch.com Each mercury atom is bonded to one oxygen atom from two different phosphate tetrahedra. znaturforsch.com The O–Hg–O angles are close to 180°, falling within the range of 163.4(4)° to 169.9(5)°. znaturforsch.com The corresponding Hg-O bond distances are short, varying between 2.06(1) Å and 2.13(1) Å. znaturforsch.com This coordination links the PO₄ tetrahedra into infinite, puckered nets. znaturforsch.com

Similarly, in the mixed-valent mercury(I/II) arsenate Hg₃(HAsO₄)₂, which shares structural motifs with phosphates, the Hg²⁺ cation is located on a twofold rotation axis and displays an almost linear coordination to two oxygen atoms, with an O–Hg–O angle of 177.3(2)°. echemi.com

Interactive Data Table: Linear and Nearly Linear Hg Coordination in Phosphate-Related Structures

Compound O-Hg-O Angle (°) Hg-O Distance (Å) Source
Hg₃(PO₄)₂ 163.4 - 169.9 2.06 - 2.13 znaturforsch.com

While less common than linear coordination for simple phosphates, distorted tetrahedral geometries for mercury are observed, particularly when other ligands or complex framework structures are involved. In this geometry, the mercury atom is coordinated to four atoms. This is seen in mercury tetrathiocyanatocobaltate(II), where both mercury and cobalt atoms have nearly ideal tetrahedral coordination environments. nih.gov In the context of phosphates, this type of coordination can arise from the interaction of mercury with four oxygen atoms from the phosphate groups, or a combination of oxygen and other atoms. The mercury vanadium phosphate hydrate Hg₄₋ₓO₁₋ᵧ((VO)(PO₄)₂)·H₂O features the unprecedented [Hg₄O₅] tetrahedral oxo-cluster, where the mercury atoms are part of a tetrahedral arrangement. nih.gov

More complex coordination environments, such as distorted octahedral and trigonal-pyramidal geometries, are also found in mercury-containing phosphate frameworks.

In mercury(II) polyphosphate, Hg(PO₃)₂, the mercury atom is situated at the center of a distorted octahedron of oxygen atoms. researchgate.net The six Hg-O distances that define this octahedron range from 2.173(5) Å to 2.503(6) Å, indicating a significant distortion from ideal octahedral geometry. researchgate.net

A distorted trigonal-pyramidal mercury coordination has been identified in a thiocyanate (B1210189) complex, where mercury is bonded to a phosphorus atom, two bridging thiocyanate atoms (S and N), and an oxygen atom from a nitrate (B79036) group. While not a pure phosphate, this illustrates mercury's capacity for this coordination type, which could be envisaged in complex phosphate systems where mercury bonds to three oxygen atoms from phosphate groups and one other atom, or to four different oxygen atoms in a pyramidal arrangement.

Distorted Tetrahedral Coordination Geometries

Bonding Characterization in Mercury-Phosphorus Systems

The nature of chemical bonding in mercury phosphates is a complex interplay of ionic and covalent characteristics, largely influenced by the oxidation state of mercury and the specific coordination environment of both mercury and phosphorus atoms. vvc.eduweebly.comlibretexts.org Detailed crystallographic and spectroscopic studies have provided significant insights into the bond lengths, bond angles, and electronic structures that define these compounds.

The bonding in mercury phosphates can be generally understood by considering the electronegativity differences between mercury, phosphorus, and oxygen. Phosphorus and oxygen form strong, predominantly covalent bonds within the phosphate (PO₄³⁻) or diphosphate (B83284) (P₂O₇⁴⁻) anions. blogspot.com These phosphate groups then interact with mercury cations. The interaction between mercury and oxygen is more varied, exhibiting a range of bond distances that suggest a continuum between covalent and ionic character. cdnsciencepub.com

In mercury(II) phosphate, Hg₃(PO₄)₂, the mercury atoms are found in a nearly linear two-coordinate geometry, bonded to oxygen atoms from two different phosphate tetrahedra. The Hg-O bond distances are relatively short, varying from 2.06(1) Å to 2.13(1) Å, with O-Hg-O angles between 163.4(4)° and 169.9(5)°. This near-linear coordination is characteristic of Hg(II) and points to a significant degree of covalent character in the Hg-O bonds. The phosphate tetrahedra themselves are fairly regular, with mean P-O distances of 1.541(6) Å and 1.545(6) Å, which are consistent with other phosphate compounds. There is a slight elongation of the P-O bonds for the oxygen atoms that bridge to mercury atoms.

Mercury(II) diphosphate, Hg₂P₂O₇, displays a more complex structure with alternating layers of P₂O₇ groups and highly distorted HgO₆ polyhedra. researchgate.net The Hg-O bond distances in this compound show a wide range, from 2.120(6) Å to 2.793(7) Å, indicating varying degrees of interaction strength. researchgate.net The diphosphate anion features bridging P-O bonds with an average length of 1.604 Å and terminal P-O bonds averaging 1.524 Å, with a P-O-P bridging angle of 133.4(4)°. researchgate.net

In compounds containing mercury(I), such as mercury(I) dihydrogenphosphate, Hg₂(H₂PO₄)₂, the characteristic diatomic mercurous ion, [Hg-Hg]²⁺, is a key feature. arizona.edu In Hg₂(H₂PO₄)₂, each mercury atom is bonded to an oxygen atom from a phosphate group at a distance of 2.142(12) Å. arizona.edu The O-Hg-Hg angle is 167.2(4)°, showing a slight deviation from linearity. arizona.edu The next-nearest oxygen atom is at a much larger distance of 2.514(13) Å, suggesting a weaker interaction. arizona.edu The phosphate tetrahedra are regular, with a mean P-O distance of 1.543(7) Å. arizona.edu

Spectroscopic techniques like X-ray Photoelectron Spectroscopy (XPS) provide further details on the electronic state and bonding. aip.orgntu.edu.twbris.ac.uk Studies on related mercury chalcogenophosphates, such as HgPS₃, show that mercury and phosphorus atoms act as cations, losing some electronic charge, while the more electronegative atoms (in that case, sulfur) act as anions, gaining electronic charge. aip.org This charge transfer leads to an increase in the binding energy of the core levels of mercury and phosphorus. aip.org Computational studies complement these experimental findings by modeling the electronic structure and rationalizing the observed bond strengths and geometries. cas.cznih.gov These theoretical approaches help to quantify the covalent and electrostatic contributions to the bonding in these systems. tandfonline.comacs.org

Detailed Research Findings

Crystallographic data from various studies on mercury phosphates and related compounds have been compiled to illustrate the bonding characteristics. The tables below summarize key bond lengths and angles, providing a quantitative basis for understanding the structural chemistry of these materials.

Interactive Data Table: Hg-O and P-O Bond Distances in Selected Mercury Phosphates

CompoundHg-O Bond Distances (Å)P-O Bond Distances (Å)Reference
Hg₃(PO₄)₂2.06(1) - 2.13(1)1.541(6) (mean), 1.545(6) (mean)
Hg₂P₂O₇2.120(6) - 2.793(7)1.604 (bridging), 1.524 (terminal) researchgate.net
Hg₂(H₂PO₄)₂2.142(12), 2.514(13)1.543(7) (mean) arizona.edu
(Hg₂)₂(H₂PO₄)(PO₄)2.20 - 2.551.54 - 1.57 materialsproject.org

Interactive Data Table: Coordination and Bond Angles in Mercury Phosphates

CompoundMercury CoordinationO-Hg-O Angle (°)P-O-P Angle (°)Reference
Hg₃(PO₄)₂Nearly linear 2-coordinate163.4(4) - 169.9(5)N/A
Hg₂P₂O₇Distorted 6-coordinate (HgO₆)N/A133.4(4) researchgate.net
Hg₂(H₂PO₄)₂2-coordinate (primary)167.2(4) (Hg-Hg-O)N/A arizona.edu
(Hg₂)₂(H₂PO₄)(PO₄)2- and 3-coordinateN/AN/A materialsproject.org

The data clearly show that the Hg-O bond is highly variable, reflecting its mixed ionic-covalent nature and sensitivity to the local coordination environment. In contrast, the P-O bonds within the phosphate anions are more consistent, though they do show slight variations between bridging and terminal positions or when an oxygen atom is also coordinated to a mercury atom.

Spectroscopic Characterization of Mercury Phosphate Compounds

X-ray Based Spectroscopic Techniques for Elemental and Phase Analysis

X-ray spectroscopy offers powerful tools for determining the elemental makeup and crystalline phases of mercury phosphate (B84403) materials. These techniques are foundational in the initial characterization of newly synthesized compounds and for quality control in various applications.

Energy-Dispersive Spectrophotometry (EDS) and Wave-Dispersive Spectrophotometry (WDS)

Energy-Dispersive X-ray Spectroscopy (EDS or EDX) and Wavelength-Dispersive X-ray Spectroscopy (WDS) are indispensable for elemental analysis, often coupled with scanning electron microscopy (SEM). researchgate.netcreative-biostructure.comparticletechlabs.com When a high-energy electron beam from an SEM interacts with a mercury phosphate sample, it excites the atoms, causing them to emit characteristic X-rays. particletechlabs.com The energy of these X-rays is unique to each element, allowing for their identification and quantification.

EDS provides a rapid, simultaneous collection of a wide range of X-ray energies, making it ideal for a quick overview of the elemental composition. bruker.com For instance, in the analysis of a mercury-containing phosphate ceramic, EDS can identify the presence of mercury, phosphorus, and other constituent elements like calcium and oxygen. researchgate.netresearchgate.net However, EDS suffers from lower energy resolution, which can lead to peak overlaps, for example, between the Si K, W M, and Ta M lines. edax.com

WDS, in contrast, offers significantly higher spectral resolution (up to 15 times better than EDS) and a superior signal-to-noise ratio. bruker.comedax.com This technique analyzes X-rays sequentially by diffracting them and selecting specific wavelengths. bruker.combruker.com The enhanced resolution of WDS is crucial for resolving peak overlaps and for accurately quantifying trace elements, which might be indistinguishable in an EDS spectrum. edax.combruker.com In the context of mercury phosphates, WDS would be superior for detecting low concentrations of dopants or impurities and for precisely determining the stoichiometric ratios of Hg, P, and O, especially when other elements with overlapping X-ray lines are present.

Interactive Table: Comparison of EDS and WDS for this compound Analysis
FeatureEnergy-Dispersive Spectrophotometry (EDS)Wave-Dispersive Spectrophotometry (WDS)
Principle Simultaneous detection of all X-ray energies.Sequential detection based on X-ray diffraction and wavelength. bruker.com
Resolution Lower (e.g., ~130 eV). oregonstate.eduHigher (up to 15x better than EDS). edax.com
Speed Fast, simultaneous analysis.Slower, sequential analysis. bruker.com
Sensitivity Good for major elements.Excellent for trace elements and resolving peak overlaps. edax.com
Application for Hg-Phosphates Rapid elemental survey, identification of major components (Hg, P, O). researchgate.netPrecise quantification, trace element analysis, resolving complex spectra.

X-ray Fluorescence (XRF) Spectrometry in Phosphorus-Containing Materials

X-ray Fluorescence (XRF) spectrometry is a non-destructive analytical technique used for the elemental analysis of materials. researchgate.net It is particularly valuable for quantifying the composition of phosphorus-containing materials like phosphates. evidentscientific.comresearchgate.net In XRF, the sample is irradiated with high-energy X-rays, causing the ejection of inner-shell electrons. The subsequent filling of these vacancies by outer-shell electrons results in the emission of fluorescent X-rays with energies characteristic of the elements present.

Portable XRF (pXRF) analyzers have proven to be effective for the in-field analysis of phosphate rocks, providing real-time quantification of phosphorus, often reported as P₂O₅. evidentscientific.com While highly effective for heavier elements, the detection of lighter elements like phosphorus can be less efficient. ecocenter.org For instance, some studies note that phosphorus is only weakly detected, and a "not detected" result does not necessarily rule out its presence. ecocenter.org However, advancements in technology, including high-definition XRF (HD XRF), have improved detection limits into the low parts-per-million (ppm) range for many elements. ecocenter.org

In the analysis of mercury phosphates, XRF can be used to determine the bulk elemental composition, including the concentrations of mercury and phosphorus. The technique is robust and can be applied to solid samples with minimal preparation. researchgate.net For example, studies on phosphate fertilizers have demonstrated the successful on-line measurement of phosphorus, calcium, and other elements using conveyor-based XRF analyzers. researchgate.net This highlights the potential for XRF in process control and quality assurance during the production of this compound-based materials.

Interactive Table: XRF Analysis Parameters for Phosphate Materials
ParameterTypical Value/RangeReference
Elements Detected P, Ca, K, S, Cl, U, Hg, As, Sb, Se researchgate.netepa.govredalyc.org
Concentration Range (Uranium) 30 - 300 ppm researchgate.net
Concentration Range (Chlorine) 500 - 2000 ppm researchgate.net
Relative Standard Deviation (P) < 2.0% researchgate.net
Relative Standard Deviation (S, K) < 10% researchgate.net
Detection Limit (Silicon) 140 mg/kg researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Electronic Insights

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique that probes the local chemical environment of specific atomic nuclei, providing detailed information about molecular structure, connectivity, and dynamics. libretexts.org For this compound compounds, multinuclear NMR, particularly of ³¹P, ¹H, ¹³C, and ¹⁹⁹Hg, offers unparalleled insights.

³¹P Solid-State NMR Spectroscopy: Anisotropy and Chemical Shift Analysis

³¹P is a naturally abundant, spin-½ nucleus, making it an excellent probe for NMR spectroscopy. libretexts.orgnih.gov In solid-state NMR of mercury phosphates, the ³¹P nucleus provides a wealth of structural information. The isotropic chemical shift (δiso) is highly sensitive to the local environment of the phosphorus atom. For instance, in layered metal phosphates, distinct correlations exist between the ³¹P chemical shift and the type of phosphate group, with (H₂PO₄)⁻, (HPO₄)²⁻, and (PO₄)³⁻ groups appearing at approximately -10, -20, and -30 ppm, respectively. rsc.org

Beyond the isotropic shift, the chemical shift anisotropy (CSA) provides three-dimensional information about the electronic shielding around the phosphorus nucleus. northwestern.eduosti.gov The CSA is the difference between the most and least shielded components of the chemical shift tensor and reflects the local symmetry of the phosphate group. northwestern.edu In metal phosphates, the ³¹P CSA values can be correlated with structural parameters like P-O bond lengths and O-P-O bond angles. osti.govresearchgate.net For example, ³¹P CSA values for HPO₄ groups typically range from 23-37 ppm, while phosphonate (B1237965) groups exhibit larger values of 43-49 ppm. osti.govnih.gov In mercury(II) phosphonates, analysis of the ³¹P powder NMR line shapes allows for the determination of the anisotropy in both the ³¹P chemical shift and the ³¹P-¹⁹⁹Hg indirect spin-spin coupling. acs.org

Interactive Table: Representative ³¹P Solid-State NMR Data for Metal Phosphates/Phosphonates
Compound TypeIsotropic Chemical Shift (δiso) / ppmChemical Shift Anisotropy (CSA) / ppmAsymmetry Parameter (η)Reference
Zirconium Phosphates (HPO₄ groups)N/A23 - 370.28 - 0.61 osti.govnih.gov
Zirconium Phosphonates (PO₃ groups)N/A43 - 490.28 - 0.61 osti.govnih.gov
Thorium Phosphide (-PH₂)-138.9149.40.75 nih.gov
Thorium Phosphide (=PH)211.8N/AN/A nih.gov
Mercury(II) PhosphonatesVariesVariesVaries acs.org

¹H and ¹³C NMR Spectroscopy for Organometallic Derivatives

For organometallic derivatives of this compound, where organic ligands are attached either to the mercury or the phosphate group, ¹H and ¹³C NMR spectroscopy are essential for structural characterization. These techniques provide information on the organic framework of the molecule.

¹H NMR spectra reveal the number and type of protons in the molecule, their connectivity through spin-spin coupling, and their chemical environment. In organomercury compounds, coupling between protons and the ¹⁹⁹Hg nucleus (¹⁹⁹Hg is spin-½, natural abundance 16.87%) can be observed as satellite peaks in the ¹H spectrum. huji.ac.iltandfonline.com These ²J(¹⁹⁹Hg-¹H) coupling constants provide valuable structural information. huji.ac.il

¹³C NMR spectroscopy provides analogous information for the carbon skeleton of the organic moieties. acs.org The chemical shifts indicate the type of carbon atom (e.g., aliphatic, aromatic, carbonyl), and coupling to both ¹H and ³¹P can establish connectivity. In organomercury compounds, one-bond ¹J(¹⁹⁹Hg-¹³C) couplings can range from 600 to 3000 Hz, while two-bond and three-bond couplings are also often observed. huji.ac.il In organophosphorus compounds, ³¹P coupling to ¹³C nuclei up to three bonds away is common, with the magnitude of the coupling constant (e.g., ²J(³¹P-¹³C) vs ³J(³¹P-¹³C)) providing further structural constraints. libretexts.org

¹⁹⁹Hg NMR Spectroscopy: Chemical Shifts and Spin-Spin Coupling

Direct observation of the ¹⁹⁹Hg nucleus by NMR provides a direct probe of the mercury coordination environment. ¹⁹⁹Hg is a low-sensitivity, spin-½ nucleus that gives sharp signals over a very wide chemical shift range (over 3500 ppm), making it highly sensitive to changes in its electronic surroundings. huji.ac.il The coordination number and the nature of the ligands directly bonded to mercury have a significant influence on the ¹⁹⁹Hg chemical shift. acs.org

A key feature of ¹⁹⁹Hg NMR in mercury-phosphine or mercury-phosphate complexes is the observation of spin-spin coupling to phosphorus (¹J(¹⁹⁹Hg-³¹P)). acs.orgcdnsciencepub.com The magnitude of this coupling constant is a powerful indicator of the geometry and nature of the Hg-P bond. When phosphorus atoms are directly bound to mercury, the ¹⁹⁹Hg signal is split into a multiplet (e.g., a triplet for two equivalent phosphorus atoms). acs.org The anisotropy in this J-coupling (ΔJ) can also be measured in solid-state NMR, providing further detail on the bonding interaction. nih.gov For example, in [HgPCy₃(OAc)₂]₂, the anisotropy in the ¹⁹⁹Hg-³¹P coupling was measured to be 4700 ± 300 Hz. nih.gov Theoretical calculations have shown that this anisotropy arises primarily from the Fermi-contact-spin-dipolar cross term. nih.gov

Interactive Table: Selected ¹⁹⁹Hg NMR Data for Mercury-Phosphorus Compounds
Compound¹⁹⁹Hg Chemical Shift (δ) / ppm¹J(¹⁹⁹Hg-³¹P) / HzReference
[HgI₂(Ph₂PCH₂Si(CH₃)₂CH₂PPh₂)]-6113199 acs.org
[HgPCy₃(OAc)₂]₂N/A¹Jiso = 9810 Hz nih.gov
HgX₂(PBu₃Se)₂ (X=Cl)N/A²J = -751 Hz (to Se) rsc.org
(PTA)₂Hg(NO₃)₂N/A6258 cdnsciencepub.com
(PTA)HgCl₂N/A5330 cdnsciencepub.com

Vibrational Spectroscopy: Infrared (IR) Absorption for Functional Group Identification

Vibrational spectroscopy, particularly Fourier Transform Infrared (FT-IR) spectroscopy, is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. In the context of this compound compounds, IR spectroscopy can confirm the presence and coordination of phosphate groups.

Studies on ionites synthesized from dimethylolcarbamide and orthophosphoric acid, which form complexes with mercury(II) ions, demonstrate the utility of this technique. inlibrary.uz The IR spectrum of the initial ionite shows characteristic vibrational bands for various functional groups. After complexation with mercury(II), significant changes are observed in the spectrum, indicating the formation of coordination bonds. inlibrary.uz

Specifically, the phosphate groups (P=O, P–O–C) are actively involved in the complexation process, serving as primary coordination centers. inlibrary.uz This is evidenced by shifts and intensity changes in the vibrational bands associated with these groups. For example, the region around 1230 cm⁻¹ is often assigned to the asymmetric stretching vibration of phosphate double bonds (P=O) in phosphodiester, free phosphate, and monoester phosphate groups. sci-hub.se The interaction with mercury leads to the formation of new Hg–O bonds, which alters the vibrational frequencies of the phosphate moieties. inlibrary.uz

In addition to phosphate groups, other functional groups like carbonyl (C=O) and amino (N–H) can also act as coordination sites, and their corresponding IR bands will also show shifts upon complexation with mercury. inlibrary.uz

Characteristic IR Bands for Functional Group Identification

Wavenumber Range (cm⁻¹) Functional Group Assignment Significance in this compound Analysis
970 - 1300 P=O, P-O-C stretching vibrations Indicates presence of phosphate and polyphosphate groups. researchgate.net Changes in these bands upon interaction with Hg²⁺ suggest coordination. inlibrary.uz
1200 - 1230 Phosphate asymmetric stretching (P=O) Key region for identifying phosphate involvement in bonding. sci-hub.seacs.org
1616 - 1505 C=O stretching Shifts and intensity changes point to carbonyl group coordination with mercury ions. inlibrary.uz

Atomic Spectrometric Methods for Mercury Quantification

Cold Vapor Atomic Absorption Spectrometry (CV-AAS) is a highly sensitive and widely used analytical technique for the determination of mercury. ontosight.aiteledynelabs.com It became a reference technique for mercury analysis shortly after its introduction in 1968 and is adopted by regulatory bodies like the U.S. Environmental Protection Agency (EPA) for monitoring mercury in drinking water. teledynelabs.comspectroscopyonline.com

The principle of CV-AAS involves the chemical reduction of mercury ions (Hg²⁺) in a liquid sample to volatile, elemental mercury (Hg⁰) using a reducing agent such as stannous chloride (SnCl₂) or sodium borohydride (B1222165) (NaBH₄). ontosight.ai An inert gas, typically argon or nitrogen, is then bubbled through the solution to carry the mercury vapor into a quartz absorption cell. ontosight.aispectroscopyonline.com A light beam from a mercury hollow cathode lamp, emitting at a wavelength of 253.7 nm, is passed through the cell. ontosight.ai The ground-state mercury atoms in the vapor absorb this light in direct proportion to their concentration in the sample. ontosight.aiteledynelabs.com

CV-AAS is valued for its selectivity and its ability to separate mercury from the sample matrix, which minimizes interferences. researchgate.net Modern instruments offer detection limits in the single-digit parts-per-trillion (ppt) or nanograms per liter (ng/L) range and a linear dynamic range of two to three orders of magnitude. teledynelabs.comspectroscopyonline.com

CV-AAS System Overview

Component Function Details
Reducing Agent Delivery Reduces Hg²⁺ to Hg⁰ Stannous chloride or sodium borohydride is mixed with the sample. ontosight.ai
Gas-Liquid Separator Releases Hg⁰ vapor An inert gas (argon/nitrogen) purges the elemental mercury from the liquid phase. spectroscopyonline.com
Quartz Absorption Cell Contains Hg⁰ vapor Positioned in the path of the light beam for measurement. ontosight.ai
Mercury Lamp Emits characteristic radiation A hollow cathode lamp provides the 253.7 nm wavelength light source. ontosight.ai

Cold Vapor Atomic Fluorescence Spectrometry (CV-AFS) is another highly sensitive technique for quantifying trace amounts of mercury. ontosight.ai It often provides superior performance compared to CV-AAS, including lower detection limits and a significantly wider dynamic range. spectroscopyonline.comteledynelabs.com

The initial steps of CV-AFS are similar to CV-AAS: mercury ions in the sample are reduced to elemental mercury vapor. ontosight.ai This vapor is then transported by a pure, dry carrier gas, typically argon, into a fluorescence cell. teledynelabs.com Inside the cell, a collimated ultraviolet lamp excites the mercury atoms with light at a wavelength of 253.7 nm. wikipedia.org The excited atoms then re-radiate this energy (fluoresce) at the same wavelength. spectroscopyonline.comwikipedia.org This fluorescence is emitted in all directions and is detected by a photomultiplier tube or photodiode positioned at a 90-degree angle to the excitation source to minimize interference from scattered light. spectroscopyonline.comteledynelabs.com The intensity of the fluorescent light is directly proportional to the mercury concentration. teledynelabs.com

CV-AFS can achieve detection limits below 0.2 ng/L (ppt). spectroscopyonline.comteledynelabs.com Sensitivity can be further enhanced by using a pre-concentration step where mercury vapor is collected on a gold-coated trap (amalgamation) before being thermally released into the detector. teledynelabs.comwikipedia.org This approach, utilized in EPA Method 1631, can lower detection limits to as little as 0.01 ng/L. teledynelabs.com The technique's dynamic range typically spans four to five orders of magnitude. spectroscopyonline.comteledynelabs.com

Comparison of CV-AAS and CV-AFS for Mercury Analysis

Feature Cold Vapor Atomic Absorption (CV-AAS) Cold Vapor Atomic Fluorescence (CV-AFS)
Principle Measures absorption of light by ground-state Hg atoms. ontosight.ai Measures fluorescence emitted by excited Hg atoms. wikipedia.org
Typical Detection Limit ~0.5 - 5 ng/L (ppt). teledynelabs.com < 0.2 ng/L (ppt); as low as 0.01 ng/L with pre-concentration. teledynelabs.com
Dynamic Range 2-3 orders of magnitude. spectroscopyonline.com 4-5 orders of magnitude. spectroscopyonline.comteledynelabs.com
Carrier Gas Argon or Nitrogen. ontosight.ai High-purity Argon is required; Nitrogen and Oxygen suppress the signal. teledynelabs.com

| EPA Methods | Adopted for drinking water analysis (Safe Drinking Water Act). teledynelabs.com | Methods 245.7 (without pre-concentration) and 1631 (with pre-concentration). spectroscopyonline.comteledynelabs.com |

Cold Vapor Atomic Absorption Spectrometry (CV-AAS)

Inductively Coupled Plasma (ICP) Techniques

Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is a powerful and highly sensitive analytical technique for determining the elemental composition of a sample, capable of detecting many elements at concentrations down to the parts-per-trillion (ppt) or even parts-per-quadrillion (ppq) level. researchgate.netintertek.com For mercury analysis, ICP-MS is often used when ultra-trace quantification is required, such as in food, biological, and environmental samples. researchgate.netagriculturejournals.cz

In ICP-MS, the sample, typically an acidic aqueous solution, is introduced into a high-temperature (6,000–10,000 K) plasma of ionized argon gas. The plasma atomizes the sample and ionizes the resulting atoms. These ions are then extracted into a mass spectrometer, which separates them based on their mass-to-charge ratio. A detector then counts the ions for each mass, allowing for the quantification of the elements present.

A significant challenge in mercury analysis by ICP-MS is the "memory effect," where mercury from previous samples adheres to the instrument's components, leading to long washout times and inaccurate results. iaea.org To mitigate this, various strategies are employed, such as adding gold or complexing agents like 2-mercaptoethanol (B42355) or EDTA to the rinse solutions to help remove residual mercury. agriculturejournals.cziaea.org Including hydrochloric acid in the sample digestion matrix has also been shown to stabilize mercury and yield more accurate results over time. researchgate.net

Despite these challenges, ICP-MS remains a valuable tool for mercury analysis due to its exceptional sensitivity and multi-element capability. intertek.comspectroscopyonline.com It is frequently hyphenated with liquid chromatography (LC-ICP-MS) for the speciation of different mercury forms, such as inorganic mercury and methylmercury (B97897). agriculturejournals.cz

Key Aspects of ICP-MS for Mercury Analysis

Aspect Description
Sensitivity Can detect mercury at sub-ppt levels, making it suitable for ultra-trace analysis. intertek.com
Principle A high-temperature argon plasma ionizes the sample, and a mass spectrometer separates and quantifies the ions.
Applications Analysis of mercury in fish tissue, foodstuffs, water, and other environmental and biological matrices. researchgate.netagriculturejournals.cz
Challenge: Memory Effect Mercury tends to adsorb onto instrument surfaces, causing signal carryover. iaea.org
Mitigation Strategies Use of gold, EDTA, or 2-mercaptoethanol in rinse solutions; optimization of acid digestion matrix (e.g., with HCl). researchgate.netiaea.org

| Speciation | Can be coupled with Liquid Chromatography (LC-ICP-MS) to differentiate between mercury species. agriculturejournals.cz |

Inductively Coupled Plasma Optical Emission Spectrometry (ICP-OES)

Inductively Coupled Plasma Optical Emission Spectrometry (ICP-OES) is a powerful analytical technique for the elemental analysis of various materials, including this compound compounds. polymersolutions.com This method is capable of detecting and quantifying the elemental composition of a sample with high precision and accuracy. analytik-jena.com The process involves introducing the sample, typically in a liquid form, into a high-temperature argon plasma. analytik-jena.com

The plasma, which can reach temperatures between 5,000 and 10,000 Kelvin, serves to desolvate, atomize, and excite the atoms of the elements present in the sample. analytik-jena.comanalytik-jena.com As these excited atoms and ions relax to their ground state, they emit electromagnetic radiation at wavelengths that are characteristic of each specific element. polymersolutions.com A spectrometer measures the intensity of this emitted radiation, which is directly proportional to the concentration of the element in the original sample. analytik-jena.com

For the analysis of this compound, a solid sample would first need to be digested and brought into a liquid solution. This is a critical step as the ICP instrument requires the sample to be introduced as a liquid stream. polymersolutions.com The resulting solution is then nebulized into a fine aerosol and introduced into the plasma torch. analytik-jena.com

The technique's high sensitivity is particularly advantageous for detecting elements that are of environmental or toxicological concern, such as mercury. analytik-jena.com ICP-OES allows for multi-element analysis, meaning that both mercury and phosphorus, along with any other elemental impurities, can be quantified simultaneously in a single measurement run. analytik-jena.com This capability makes it an efficient method for verifying the stoichiometry of this compound compounds and for identifying trace metal contaminants.

Research involving the analysis of mercury in phosphate-containing matrices, such as fertilizers, has demonstrated the utility of ICP-based techniques. researchgate.net While these studies may focus on trace mercury detection rather than the analysis of a pure this compound compound, the principles and sample preparation methodologies are transferable. For instance, acid digestion is a common method to prepare phosphate-rich samples for ICP analysis. researchgate.net

The results obtained from an ICP-OES analysis of a this compound sample would typically be presented in a table format, detailing the concentration of each element detected.

Table 1: Example of ICP-OES Elemental Analysis Results for a Hypothetical this compound Sample

Element Wavelength (nm) Concentration (mg/kg)
Mercury (Hg) 253.652 748,500
Phosphorus (P) 213.618 122,500
Iron (Fe) 259.940 55
Lead (Pb) 220.353 15

This table is illustrative and does not represent actual experimental data.

Scanning Electron Microscopy (SEM) for Morphological and Compositional Analysis

Scanning Electron Microscopy (SEM) is an indispensable tool for characterizing the micromorphology and elemental composition of solid materials like this compound. capes.gov.br This technique provides high-resolution images of a sample's surface, revealing details about its topography, texture, and the size and shape of its constituent particles. nist.gov

In SEM analysis, a focused beam of high-energy electrons scans across the surface of the sample. ucmerced.edu The interaction between the electron beam and the sample atoms generates various signals, including secondary electrons, backscattered electrons, and characteristic X-rays. nist.gov Secondary electrons are primarily used to generate images of the surface topography, offering a detailed three-dimensional-like view. ucmerced.edu

The morphological information obtained from SEM can be crucial for understanding the physical properties of this compound powders or crystals. For example, SEM images can reveal whether the particles are aggregated, their degree of crystallinity, and the presence of any distinct phases. researchgate.net

In addition to imaging, SEM systems are often equipped with an Energy Dispersive X-ray Spectrometry (EDS or EDX) detector. nist.gov This allows for a qualitative and semi-quantitative elemental analysis of the sample. When the primary electron beam strikes the sample, it can eject an electron from an inner atomic shell. An electron from a higher energy shell then fills the vacancy, releasing a characteristic X-ray in the process. The energy of this X-ray is unique to the element from which it originated. nist.gov

By collecting and analyzing these X-rays, an EDS system can generate a spectrum showing the elemental composition of the scanned area on the sample's surface. This can be used to confirm the presence of mercury and phosphorus in the compound and to map the distribution of these elements across the sample surface. This combined imaging and analysis capability makes SEM-EDS a comprehensive technique for the characterization of this compound.

Research on related phosphate materials demonstrates the utility of SEM in visualizing particle structure. For instance, studies have used SEM to observe the formation of particles in natural phosphates and to characterize the surface of pellets made from phosphate compounds. researchgate.netiaea.org

Table 2: Example of SEM-EDS Elemental Composition Data for a Hypothetical this compound Sample

Element Weight % Atomic %
O 20.5 50.0
P 19.9 25.0
Hg 59.6 25.0

This table is illustrative and does not represent actual experimental data. It represents a hypothetical composition for Mercury(II) phosphate, Hg3(PO4)2.

Theoretical and Computational Investigations of Mercury Phosphate Systems

Density Functional Theory (DFT) Calculations for Electronic and Geometric Structures

Density Functional Theory (DFT) has become a versatile and popular computational method for studying the electronic structure of many-body systems, including complex molecules and solid-state materials. wikipedia.orgroyalsocietypublishing.org DFT calculations are based on the principle that the ground-state properties of a system are a unique functional of its electron density. nih.govmdpi.com By solving the Kohn-Sham equations, DFT can provide valuable insights into molecular orbital energies, geometric parameters like bond lengths and angles, vibrational frequencies, and other properties. mdpi.comroyalsocietypublishing.org This method is widely applied to interpret and predict the behavior of complex systems at the atomic scale, making it an essential tool for investigating mercury phosphate (B84403) systems. wikipedia.org

A primary application of DFT is the determination of stable molecular conformations through geometry optimization. ajol.info This process identifies the lowest-energy arrangement of atoms in a molecule, providing critical information about its three-dimensional structure. For mercury complexes, DFT has been successfully used to predict the coordination geometries, which can range from linear to distorted tetrahedral or trigonal-pyramidal arrangements depending on the ligands. nih.govresearchgate.net

In studies of mercury's interaction with biological molecules, such as the transfer of Hg²⁺ in mercuric reductase, QM/MM (Quantum Mechanics/Molecular Mechanics) methods employing DFT for the quantum region have been used to calculate the optimized geometries of reactant states, transition states, and intermediates. acs.orgnih.gov For example, calculations on a tricoordinated Hg²⁺ complex with cysteine residues revealed nearly equal Hg–S bond lengths. acs.org Similarly, computational studies on mercury-mediated DNA base pairs have used DFT to optimize the geometries and determine interatomic distances, finding Hg²⁺–N distances around 2.1 to 2.5 Å. rsc.org These approaches can be directly applied to mercury phosphate systems to explore how the phosphate group coordinates with the mercury center and to predict the resulting molecular shapes and bond parameters.

Table 1: Selected Optimized Geometric Parameters for Mercury Complexes from Computational Studies
SystemInteractionCalculated Distance (Å)Computational MethodReference
Hg(II)-Cysteine Complex (INT-III in MerA)Hg–S(C136)2.56QM/MM acs.org
Hg(II)-Cysteine Complex (INT-III in MerA)Hg–S(C559')~2.5QM/MM acs.org
T–Hg²⁺–T Mispair in DNAN–Hg²⁺2.17 - 2.18B3LYP-D3/6-31G* rsc.org
εA–Hg(II)₂–T Base PairHg(II)–N2.18 - 2.20QM/MM mdpi.com

For heavy elements like mercury, relativistic effects—resulting from the high velocity of core electrons—are substantial and cannot be ignored in accurate quantum chemical calculations. researchgate.netresearchgate.net These effects, including scalar relativistic and spin-orbit coupling, significantly perturb orbital energies and can alter bond lengths, molecular stability, and spectroscopic properties. researchgate.netacs.org

Relativistic DFT calculations, often using methods like the Zeroth-Order Regular Approximation (ZORA), are essential for correctly describing the interactions between mercury and other atoms, including phosphorus. acs.orgacs.org Studies on mercury-phosphine complexes have demonstrated the importance of these effects. For instance, relativistic ZORA DFT investigations have been specifically applied to understand mercury–phosphorus coupling tensors in mercury(II) phosphonates, which are close structural analogs to mercury phosphates. acs.org The inclusion of relativistic effects is also critical for accurately predicting NMR chemical shifts in mercury compounds. researchgate.net Four-component relativistic methods, though computationally more demanding, provide a more rigorous treatment and serve as a benchmark for other relativistic approximations like ZORA. researchgate.netresearchgate.net

Computational methods are invaluable for predicting and interpreting spectroscopic data. arxiv.orgcomputabio.com DFT calculations, particularly when paired with relativistic methods, can accurately predict NMR parameters such as chemical shifts and spin-spin coupling constants. nih.govresearchgate.netcomputabio.com This predictive power is crucial for characterizing the structure and bonding in complex systems like mercury phosphates.

High-resolution solid-state ³¹P NMR spectroscopy, combined with relativistic DFT calculations, has been used to study mercury(II) phosphonates. acs.org These studies allow for the determination of the ³¹P chemical shift anisotropy and the indirect spin-spin coupling (¹J(³¹P-¹⁹⁹Hg)) tensor, providing deep insight into the Hg-P bond. acs.org For various mercury-phosphine complexes, DFT has been used to calculate ¹⁹⁹Hg and ³¹P NMR shielding tensors, with results showing good agreement with experimental data and aiding in signal assignment. nih.gov The simulation of NMR spectra based on molecular structure offers a powerful complement to experimental work, helping to elucidate molecular structures and identify compounds. arxiv.orgcomputabio.com

Table 2: Computationally Simulated NMR Parameters for Mercury Complexes
SystemParameterCalculated/Simulated ValueNotesReference
Mercury-Platinum-Hydride Complex²J(¹⁹⁹Hg, ³¹P)224 HzConsistent with a cis arrangement of Hg and P. researchgate.net
[Hg(PBz₃)₂(BF₄)₂]¹J(³¹P-¹⁹⁹Hg)Analyzed via simulationRelativistic DFT used to calculate shielding tensors. nih.gov
[HgX(NO₃)(PBz₃)] (X=Cl, Br, I)¹J(³¹P-¹⁹⁹Hg)Analyzed via simulationRelativistic DFT used to calculate shielding tensors. nih.gov

Analysis of Relativistic Effects in Mercury-Phosphorus Interactions

Ab Initio Quantum Chemical Calculations for Energetics and Reactivity

Ab initio (Latin for "from the beginning") quantum chemical methods solve the Schrödinger equation without empirical parameters, relying only on fundamental physical constants. nituk.ac.in These methods include Hartree-Fock (HF) theory, Møller-Plesset (MP) perturbation theory, and Coupled Cluster (CC) theory, offering a hierarchy of accuracy and computational cost. researchgate.netacs.org They are fundamental for obtaining highly accurate energies and describing chemical reactivity. nituk.ac.in

For heavy-element compounds, high-level ab initio calculations, such as the "gold standard" CCSD(T) method, are often used to benchmark the accuracy of more computationally efficient methods like DFT. researchgate.net For instance, a validation study on mercury(IV) fluoride (B91410) (HgF₄) and other species compared various DFT functionals against CCSD(T) results for structures, reaction energies, and activation barriers. researchgate.net It was found that hybrid functionals provided the best energetic predictions for the stability of the Hg(IV) state. researchgate.net Ab initio methods have also been applied to study the structure and vibrational spectroscopy of mercury halides like HgCl₂ and HgBr₂. researchgate.net Such calculations are critical for determining thermodynamic properties like heats of formation and reaction energies, which are key to understanding the stability and reactivity of this compound species.

Computational Modeling of Reaction Pathways and Stability of this compound Species

Understanding the formation, decomposition, and transformation of this compound requires the computational modeling of reaction pathways. acs.orgnituk.ac.in This involves identifying transition states—the highest energy points along a reaction coordinate—and calculating the activation energies that govern reaction rates. acs.orgucmerced.edu By mapping the potential energy surface, computational models can elucidate detailed reaction mechanisms. nih.gov

A powerful example of this approach is the QM/MM study of Hg²⁺ transfer within the enzyme mercuric reductase. acs.orgnih.gov The study modeled a multi-step pathway, calculating the geometries and relative energies of intermediates and transition states to construct a detailed potential energy profile for the transfer process. acs.orgnih.gov This type of analysis reveals the energetic feasibility of a proposed mechanism and identifies rate-limiting steps. nih.gov

Furthermore, molecular modeling can be used to assess the thermodynamic stability of different species. ucmerced.edu In a study on pyromorphites (lead phosphates), an ab initio approach was used to calculate lattice energies, which were then used in a Born-Haber cycle to determine the heats of formation and Gibbs free energies of various substituted minerals. The results indicated the relative stability of different substituted forms. A similar computational strategy could be employed to investigate the reaction pathways for the formation of various this compound minerals and to evaluate their long-term stability in different chemical environments.

Reaction Mechanisms and Chemical Transformations Involving Mercury Phosphates

Mechanistic Studies of Mercury Phosphate (B84403) Formation

The formation of mercury(II) phosphate, a compound of interest for the chemical immobilization of mercury waste, typically occurs through precipitation reactions in aqueous solutions. researchgate.net Preliminary investigations into the speciation of mercury compounds in phosphoric acid solutions have identified mercury(II) phosphate (Hg₃(PO₄)₂) as the major precipitation product. researchgate.net

A common laboratory and industrial synthesis method involves the reaction of a soluble mercury(II) salt, such as mercury(II) nitrate (B79036), with a soluble phosphate, like sodium phosphate. The reaction proceeds via a double displacement mechanism where the ions exchange in solution, leading to the formation of the insoluble mercury(II) phosphate precipitate.

Reaction: 3 Hg(NO₃)₂(aq) + 2 Na₃PO₄(aq) → Hg₃(PO₄)₂(s) + 6 NaNO₃(aq)

The resulting precipitate is then typically filtered, washed to remove residual soluble salts, and dried. While this precipitation method is well-established, detailed mechanistic studies focusing on the kinetics, nucleation, and crystal growth of mercury phosphate are not extensively covered in the reviewed literature.

In more complex systems, such as the hydrothermal treatment of mercury(I) pyrophosphate ((Hg₂)₂P₂O₇) in dilute phosphoric acid, unique this compound species can be formed. These include compounds containing the triangular mercury cluster Hg₃⁴⁺, such as (Hg₃)₃(PO₄)₄. researchgate.net This indicates that the formation mechanism can be influenced by the oxidation state of the initial mercury species and the specific reaction conditions like temperature and pressure.

Disproportionation Pathways of this compound Compounds upon Heating

Disproportionation is a type of redox reaction where a species is simultaneously oxidized and reduced. unacademy.com This phenomenon is particularly relevant for mercury(I) compounds, which can transform into elemental mercury (Hg(0)) and mercury(II) species. acs.org

Research has shown that this compound compounds containing the triangular Hg₃⁴⁺ cluster, such as (Hg₃)₃(PO₄)₄ and (Hg₃)₂(HgO₂)(PO₄)₂, undergo disproportionation when heated above 300°C. This thermal treatment results in the formation of mercury(II) phosphate (Hg₃(PO₄)₂) and elemental mercury. researchgate.net

Thermal Disproportionation Reaction: (Hg₃)₃(PO₄)₄(s) → 3 Hg₃(PO₄)₂(s) + 3 Hg(0)(g)

Similarly, other mercury compounds are known to decompose upon heating, often releasing toxic fumes. For instance, ethylmercuric phosphate emits toxic vapors of mercury and phosphorus oxides when heated to decomposition. nih.gov The thermal decomposition of various mercury compounds occurs at characteristic temperatures, which can be used for their identification. core.ac.uk For example, mercury(I) chloride undergoes disproportionation when irradiated with UV light, breaking the molecular ion bond to yield elemental mercury and mercury(II) chloride. unacademy.comaskiitians.com This general instability of mercury(I) towards disproportionation is a key feature of its chemistry, often triggered by heat, light, or the presence of complexing agents that stabilize the mercury(II) state. acs.orgcaltech.edu

Redox Chemistry in Mercury-Phosphate Systems

The redox chemistry of mercury, involving the interconversion between its elemental (Hg(0)), mercurous (Hg(I)), and mercuric (Hg(II)) oxidation states, is fundamental to its environmental cycling and transformation. gist.ac.kr Phosphate-containing systems can play a significant role in these redox processes.

A notable example is the abiotic reduction of Hg(II) by the ferrous iron phosphate mineral vivianite (B12648973) (Fe(II)₃(PO₄)₂·8H₂O). This process is environmentally significant as it can occur in iron- and phosphate-rich soils and sediments. The reaction proceeds efficiently at circumneutral pH under anoxic conditions, converting toxic Hg(II) to volatile elemental Hg(0). The mechanism involves an initial complexation of Hg(II) onto the vivianite surface, followed by an electron transfer from the structural Fe(II). Studies have determined the stoichiometry of this redox reaction to be approximately 2 moles of Fe(II) oxidized to Fe(III) for every 1 mole of Hg(II) that is reduced to Hg(0).

Many laboratory studies on the redox reactions of mercury are conducted in phosphate buffer solutions to maintain a stable pH. gist.ac.kramazonaws.comacs.orgnih.gov These studies show that both oxidation of Hg(0) and reduction of Hg(II) can occur simultaneously in the presence of dissolved organic matter (DOM) under anoxic conditions. gist.ac.kr Reduced functional groups within DOM, such as quinones, can reduce Hg(II), while thiol groups can oxidize Hg(0). gist.ac.kr

Photochemical Reduction and Oxidation Mechanisms of Mercury Species

Photochemical reactions, driven by light energy, are critical pathways for the transformation of mercury species in aquatic environments. nih.govresearchgate.net These reactions are frequently investigated in phosphate-buffered solutions to control experimental conditions. rsc.orgresearchgate.netosti.gov

Photochemical Oxidation: The photo-oxidation of dissolved elemental mercury (Hg(0)) can be significantly influenced by various reactive species. nih.gov In experiments conducted in phosphate buffer (pH 8), it was found that carbonate radicals (CO₃•⁻) are primary drivers of Hg(0) photooxidation. researchgate.net These radicals can be generated from the photolysis of nitrate (NO₃⁻), which produces hydroxyl radicals (•OH) that subsequently react with carbonate (CO₃²⁻). researchgate.net The rate of Hg(0) photooxidation is substantially higher in the presence of both carbonate and nitrate compared to solutions containing only one of these ions or dissolved organic matter (DOM). researchgate.net

Condition (in pH 8 Phosphate Buffer)Photooxidation Rate Constant (k, h⁻¹)
Presence of CO₃²⁻ and NO₃⁻1.44
Presence of CO₃²⁻ alone0.1 - 0.17
Presence of NO₃⁻ alone0.1 - 0.17
Presence of DOM alone0.1 - 0.17
Table based on data from He et al., 2014. researchgate.net

Photochemical Reduction: The photoreduction of mercury(II) is a more complex process involving two main pathways. nih.govresearchgate.net

Primary Processes: This involves the direct photolysis of Hg(II) complexes. A key mechanism is the ligand-to-metal charge transfer (LMCT) within a Hg(II)-DOM complex, where light absorption by the organic ligand leads to the transfer of an electron to Hg(II), reducing it to Hg(0). researchgate.net

Secondary Processes: In this pathway, Hg(II) is reduced by free radicals that are produced from the photolysis of other substances in the water, such as DOM. researchgate.net

The direct photochemical degradation of methylmercury (B97897) (MMHg) also occurs, where light absorption by a MMHg-DOM complex weakens the carbon-mercury bond, leading to its cleavage. rsc.org

Ligand Exchange and Complexation Dynamics of Mercury with Phosphate and Polyphosphate Ligands

Mercury ions can form complexes with a variety of inorganic and organic ligands, and phosphate and polyphosphate anions are no exception. The stability and dynamics of these complexes are crucial for mercury's speciation and mobility.

Mercury(I) Complexes: Mercury(I) (as the dimer Hg₂²⁺) has been found to form stable complexes with several oxygen-donating ligands, including polyphosphates. caltech.edu Research has shown that mercurous ions form complexes with pyrophosphate (P₂O₇⁴⁻) and tripolyphosphate (P₃O₁₀⁵⁻). caltech.eduacs.org These complexes are notably stable against disproportionation into Hg(II) and elemental mercury. caltech.edu This stability is attributed to the formation of "ionic" chelates, in contrast to complexes with ligands like cyanide or ammonia (B1221849), which form strong covalent bonds that promote disproportionation. caltech.edu

Mercury(II) Complexes: Mercury(II) also forms complexes with phosphates. The mercury(II) pyrophosphate complex, specifically Hg(OH)(P₂O₇)³⁻, has been identified and studied in solutions at pH 7-10. caltech.edu In organomercury compounds of the general formula RHgX, where X is an anion like PO₄³⁻, the bond between mercury and the phosphate group is ionic, rendering the compound hydrophilic. mdpi.com The complexation of mercury by phosphate groups released by microorganisms is a mechanism for reducing the bioavailability of heavy metals in soil through precipitation and immobilization. mdpi.com

The dynamics of these interactions are often governed by competitive ligand exchange. Studies on mercury's interaction with various organic ligands have shown that the binding is a dynamic process dependent on the relative binding strengths and concentrations of the available ligands. acs.org While thiol groups generally form much stronger complexes with mercury than carboxylate or phosphate groups do, the presence of phosphates can still influence mercury speciation in mixed systems. acs.orgnih.gov

Nucleophilic Substitution Reactions at Phosphorus Centers Influenced by Mercury (as applicable to compound formation/transformation)

Nucleophilic substitution reactions at a phosphorus center are fundamental to the synthesis and transformation of many organophosphorus compounds. msu.edu These reactions typically proceed via an addition-elimination mechanism, which differs from the classic Sₙ2 mechanism at a carbon center. idc-online.com In reactions at a phosphorus atom, the process often involves the formation of a stable, hypervalent (e.g., pentacoordinate) intermediate. idc-online.com

The reactivity of trivalent phosphorus compounds, such as phosphines, is characterized by their strong nucleophilicity. Triphenylphosphine, for example, reacts readily with alkyl halides to form phosphonium (B103445) salts. msu.edu It also reacts with mercury(II) acetate (B1210297) to form various complexes, demonstrating the affinity between phosphorus and mercury. researchgate.net In these complexes, the phosphine (B1218219) acts as a nucleophile, coordinating to the mercury center. researchgate.netubbcluj.ro

Solid State Chemistry and Potential Materials Science Research on Mercury Phosphates

Thermal Stability and High-Temperature Decomposition Pathways of Mercury Phosphates

The thermal stability of mercury phosphates varies depending on their specific composition and structure. Research into complex mercury phosphates containing the triangular Hg₃⁴⁺ cluster, such as (Hg₃)₃(PO₄)₄ and (Hg₃)₂(HgO₂) (PO₄)₂, reveals that these compounds undergo disproportionation when heated above 300°C. researchgate.net This decomposition process yields mercury(II) phosphate (B84403) (Hg₃(PO₄)₂) and elemental mercury. researchgate.net

Mercury(II) diphosphate (B83284) (Hg₂P₂O₇) has been shown to be stable up to approximately 420°C (693 K). researchgate.net Mercury(II) oxide, a related compound, decomposes upon heating above 500°C, producing toxic mercury fumes and oxygen. wikipedia.org The decomposition of phosphates can be highly sensitive to both temperature and the partial pressure of oxygen in the surrounding environment. osti.gov For example, the thermal decomposition of aluminum phosphate (AlPO₄) into aluminum oxide, oxygen, and gaseous phosphorus oxides is influenced by these factors, a principle that could apply to the decomposition pathways of mercury phosphates under various atmospheric conditions. osti.gov

When heated to decomposition, ethylmercuric phosphate emits toxic fumes containing phosphorus oxides and mercury. nih.gov

Chemically Bonded Phosphate Ceramics (CBPC) for Mercury Immobilization Research

Chemically Bonded Phosphate Ceramics (CBPCs) represent a significant materials science approach for the stabilization and solidification (S/S) of hazardous waste, including those contaminated with mercury. clu-in.orgresearchgate.net This technology is a low-temperature process based on an acid-base reaction, typically between magnesium oxide (MgO) and a monopotassium phosphate (KH₂PO₄) solution. researchgate.netiaea.org The reaction forms a hard, dense ceramic material that sets at room temperature within hours, making it suitable for treating volatile contaminants like mercury without the risks associated with high-temperature methods. clu-in.orgresearchgate.netiaea.org The CBPC process has been developed and evaluated for its efficacy in managing various mercury-containing waste streams. clu-in.orgosti.gov

Mechanistic Understanding of Mercury Stabilization within Phosphate Matrices

The stabilization of mercury within phosphate matrices is achieved through a dual-mechanism approach: chemical immobilization and physical encapsulation. researchgate.netiaea.orgresearchgate.net

Chemical immobilization involves the reaction of mercury with components of the binder to form highly insoluble compounds. clu-in.orgosti.gov Within the phosphate ceramic system, mercury can react to form mercury phosphates, such as mercury(II) phosphate (Hg₃(PO₄)₂). researchgate.net To further enhance immobilization, a small amount of an alkali sulfide (B99878), like potassium sulfide (K₂S), is often added to the binder composition. researchgate.netiaea.org This facilitates the conversion of mercury into mercury sulfide (HgS), or cinnabar, which is an extremely insoluble compound and considered its most stable form. researchgate.netmdpi.com The formation of these insoluble phosphate and sulfide compounds chemically locks the mercury into a less leachable state. researchgate.netiaea.org

Physical encapsulation is the second part of the mechanism. researchgate.netresearchgate.net The insoluble mercury compounds are physically trapped, or microencapsulated, within the dense, strong, and durable phosphate ceramic matrix as it forms and hardens. researchgate.netiaea.orgresearchgate.net This physical barrier further prevents the mercury from leaching into the environment. researchgate.netiaea.org

The effectiveness of this chemical stabilization is rooted in the low solubility of the resulting mercury compounds.

Table 1: Solubility Product Constants (Ksp) and Molar Solubilities of Relevant Mercury Compounds Data derived from research on Chemically Bonded Phosphate Ceramics.

CompoundFormulaKspMolar Solubility (mol/L)Source
Mercury SulfideHgS2.0 x 10⁻⁴⁹4.5 x 10⁻²⁵ researchgate.netiaea.org
Mercury(II) PhosphateHg₃(PO₄)₂7.9 x 10⁻⁴⁶1.4 x 10⁻⁸ researchgate.netiaea.org
Mercury Hydrogen PhosphateHgHPO₄7.9 x 10⁻¹⁴2.8 x 10⁻⁷ researchgate.netiaea.org

Research on Leaching Behavior and Long-Term Immobilization Efficacy of Stabilized Forms

Extensive research has demonstrated the high efficacy of CBPC technology in immobilizing mercury. The performance of the stabilized waste forms is commonly evaluated using the Toxicity Characteristic Leaching Procedure (TCLP), a regulatory method to assess the potential for contaminants to leach into groundwater. clu-in.org

Studies show that the stabilization of mercury-containing wastes with CBPC technology reduces the leachability of mercury by a minimum of two orders of magnitude and up to a maximum of five orders of magnitude. clu-in.orgascelibrary.orgepa.govresearchgate.net In many cases, the leaching levels from the stabilized waste forms were well below the stringent Universal Treatment Standards (UTS) limits set by the U.S. Environmental Protection Agency (EPA). iaea.org

Long-term leaching tests, such as the American Nuclear Society ANS 16.1 procedure, have also been conducted to assess the durability of the immobilization. iaea.org These tests revealed that the diffusion of mercury from the phosphate ceramic matrix is significantly lower—by approximately 10 orders of magnitude—than from conventional cement-based stabilization systems. researchgate.netiaea.org This indicates an extremely high retention of mercury within the solid matrix. researchgate.netiaea.org

However, the efficacy is dependent on the waste loading. While wastes with up to 50 wt% loading of elemental mercury or mercuric chloride were successfully stabilized with leachates meeting regulatory requirements, higher loadings of 70 wt% resulted in leachate concentrations that exceeded the disposal limits. clu-in.orgascelibrary.orgepa.gov

Table 2: Example TCLP Leaching Results for Surrogate Wastes Before and After CBPC Stabilization Data from a study by Argonne National Laboratory.

Surrogate Waste TypeTCLP Result on Untreated Waste (mg/L)TCLP Result on Stabilized Waste Form (mg/L)Regulatory Limit (mg/L)Source
Delphi DETOX (Iron Oxide)1380.010.2 / 0.025 iaea.org
Delphi DETOX (Iron Phosphate)1890.000850.2 / 0.025 iaea.org
DOE Ash Waste400.000150.2 / 0.025 iaea.org
Contaminated Soil2.27&lt;0.000020.2 / 0.025 iaea.org

Influence of pH on the Stabilization Process of Mercury within Phosphate Ceramics

The stabilization of mercury, particularly when using sulfide addition, is highly dependent on pH. researchgate.netiaea.org The CBPC process is most effective when carried out in a moderately acidic to neutral pH range of approximately 4 to 8. researchgate.netiaea.orgiaea.org This range is optimal for the formation of the highly insoluble mercury sulfide (HgS). researchgate.netiaea.org

Outside this optimal range, the immobilization chemistry is less efficient. At a high pH, more soluble mercury sulfate (B86663) may form instead of the sulfide. researchgate.netiaea.org In a very low pH environment, there is a risk of insufficient immobilization due to the escape of hydrogen sulfide gas. researchgate.netiaea.org

Leaching studies performed across a wide pH range (2 to 12) on the final stabilized ceramic product have shown that the material is robust. ascelibrary.orgepa.gov However, slightly higher levels of leached mercury have been observed under highly acidic conditions, specifically at a pH of 2, compared to results from standard TCLP tests which typically have a final pH closer to neutral. clu-in.orgascelibrary.orgepa.gov Research on mercury sulfide dissolvability confirms it is most stable and least soluble in a pH range of 4 to 6. scite.ai

General Considerations of Solid Phosphates (relevant if specifically applied to mercury phosphates)

The use of phosphates for waste immobilization is grounded in the inherent properties of their solid-state structures. sci-hub.se

Structural Rigidity and Resistance to Chemical Attack in Phosphate Frameworks

Phosphate structures are generally characterized by their rigidity and resistance to chemical attack. sci-hub.se The strong, stable covalent bonds between phosphorus and oxygen atoms contribute to this structural and chemical stability. arxiv.org Anhydrous solid phosphates are often insoluble and thermally stable. sci-hub.se These characteristics are fundamental to their application as host materials for the immobilization of nuclear and hazardous waste. sci-hub.se The robust and open framework of many polyanionic phosphate compounds allows them to accommodate various ions within their crystal structures with minimal volumetric changes, further enhancing their suitability for long-term waste storage. arxiv.org This inherent structural integrity of the phosphate framework provides a durable cage for the encapsulated contaminants, such as mercury. sci-hub.senih.gov

Geochemical Occurrence, Environmental Fate, and Speciation of Mercury Phosphates

Formation and Stability of Mercury(I) Pyrophosphate Complexes

The formation of stable complexes between mercury(I) (Hg₂²⁺) and pyrophosphate (P₂O₇⁴⁻) is a significant aspect of mercury's aqueous geochemistry. Unlike many other ligands that cause the disproportionation of mercury(I) into elemental mercury and mercury(II), oxygen-containing ligands that form ionic metal-ligand bonds can create stable complexes with the mercurous ion. dovepress.com

Research has shown that mercurous mercury forms complexes with pyrophosphate that are stable against disproportionation. caltech.edu These complexes primarily exist in the forms Hg₂(OH)L³⁻ and Hg₂L₂⁶⁻, where L represents the pyrophosphate anion (P₂O₇⁴⁻). dovepress.comcaltech.edu The formation of these stable complexes is attributed to the "ionic" chelating nature of the pyrophosphate ligand. caltech.edu

The stability of these complexes is notable. The logarithm of the stability constant (log K) for the mercury(I)-pyrophosphate complex has been reported to be 15.6. dovepress.comdovepress.comresearchgate.net This indicates a strong binding affinity between the mercurous ion and the pyrophosphate ligand. dovepress.comresearchgate.net For comparison, the stability constant for the mercury(II)-pyrophosphate complex is slightly higher, with a log K value of 17.5. dovepress.comdovepress.comresearchgate.net

The formation constants for these mercury(I) pyrophosphate complexes have been determined experimentally using the potential of a mercury-mercurous electrode in ligand solutions. caltech.edu It has been observed that while ligands like ammonia (B1221849) (NH₃) and cyanide (CN⁻), which form strong covalent bonds with mercury, tend to promote disproportionation, "ionic" chelating ligands such as pyrophosphate lead to the formation of stable mercurous complexes. caltech.edu

It is also worth noting that the stability of mercury(I) complexes with polyphosphate anions decreases as the chain length of the polymeric oxyanion increases. dovepress.com Therefore, pyrophosphate forms more stable complexes with mercury(I) compared to tripolyphosphate and tetrapolyphosphate. dovepress.com

The table below provides the stability constants for mercury(I) and mercury(II) complexes with pyrophosphate.

IonLigandlogK
Hg₂²⁺Pyrophosphate (P₂O₇⁴⁻)15.6 dovepress.comdovepress.comresearchgate.net
Hg²⁺Pyrophosphate (P₂O₇⁴⁻)17.5 dovepress.comdovepress.comresearchgate.net

Historical Perspectives on the Chemical Understanding of Mercury and Phosphorus Interactions

Early Alchemical and Proto-Chemical Investigations of Mercury Chemistry

The historical understanding of mercury is deeply rooted in the ancient practice of alchemy, where it was considered one of the three principle substances, alongside sulfur and salt. Alchemists across various cultures, from ancient China and India to Europe, held mercury in high regard, believing it to be at the core of all metals. libretexts.org The Hindu term for alchemy, "Rasasiddhi," translates to "knowledge of mercury." A central tenet of European alchemy was the belief that the right combination of mercury with other substances could lead to the transmutation of base metals into gold. The element's unique property of being a liquid metal at room temperature, its silvery appearance, and its mobility led to the name "quicksilver." Its chemical symbol, Hg, is derived from the Greek "hydrargyrum," meaning "liquid silver." wisdomlib.org The name "mercury" itself comes from the Roman god Mercury, the swift messenger, and the planet named after him, reflecting the element's mobile nature. rochelleforrester.ac.nz

Early investigations into mercury's chemistry were largely practical and observational. The extraction of mercury from its primary ore, cinnabar (mercuric sulfide), was a known process. tandfonline.com The ancient Greek natural philosopher Theophrastus, in the fourth century BCE, described a method of extracting mercury by grinding cinnabar with vinegar in a copper mortar. tandfonline.com Later, hot extraction methods were developed, which involved roasting the cinnabar ore, sometimes with other substances like iron, in closed vessels to condense the mercury vapor. nih.gov These proto-chemical practices, though not based on modern chemical principles, laid the groundwork for later metallurgical and chemical processes. tandfonline.com

The history of phosphorus is more recent, with its discovery credited to the German alchemist Hennig Brand in 1669. uwaterloo.calenfisherscience.comwikipedia.org In his quest for the philosopher's stone, Brand experimented by boiling down large quantities of urine, a substance known to contain dissolved phosphates. lenfisherscience.comwikipedia.orgunibo.it The process yielded a white, waxy substance that glowed in the dark, a phenomenon Brand termed "cold fire." uwaterloo.calenfisherscience.com This chemiluminescence, caused by the slow oxidation of white phosphorus in the air, led to the element's name, derived from the Greek "phosphoros," meaning "light-bringing." mdpi.comgutenberg.org For a time, Brand kept his discovery a secret, but it eventually became known, and for over a century, this method of production from urine, and later from bone ash, was the primary way of obtaining the element. researchgate.netgutenberg.org

In the vast body of alchemical literature, while mercury and sulfur compounds were central, there is a conspicuous absence of significant discussion on the direct interaction between mercury and phosphorus. Alchemical pursuits were more focused on the amalgamation properties of mercury with other metals and the philosophical implications of its transformative potential. tandfonline.comlenfisherscience.com The discovery of phosphorus occurred at a time when the philosophical underpinnings of alchemy were beginning to give way to the empirical foundations of modern chemistry.

Historical Records Pertaining to the Synthesis and Characterization of Mercury-Phosphorus Compounds

The first documented chemical reaction between a mercury compound and phosphorus dates to the early 19th century. In 1808, the French scientists Joseph Louis Gay-Lussac and Louis Jacques Thénard described the reaction of calomel (B162337) (mercurous chloride, Hg₂Cl₂) with phosphorus. mdpi.com This early experiment marks a significant step in the nascent field of inorganic chemistry, moving beyond simple observation to the deliberate reaction of substances containing these two elements.

Throughout the 19th century, as the principles of stoichiometry and valency were being established, the combining properties of elements like mercury and phosphorus were systematically studied. Edward Frankland's work on valency, for instance, noted that mercury typically combined with two organic radicals, while phosphorus combined with three or five, providing a theoretical framework for predicting the structure of their compounds. rochelleforrester.ac.nz

Specific mercury phosphate (B84403) compounds begin to appear in the chemical literature more definitively in the 20th century. The synthesis of mercury(II) phosphate (Hg₃(PO₄)₂) was described in a 1964 paper by Klement and Haselbeck, which involved reacting mercury(II) oxide with phosphoric acid. A 1972 structural study based on this synthesis method further solidified its characterization. The same study also indicated that work was in progress on a mercury(I) phosphate compound, Hg₂(H₂PO₄)₂, demonstrating ongoing interest in the different oxidation states of mercury in phosphate compounds.

In the realm of organometallic chemistry, a 1959 patent outlines a method for preparing phosphorus-mercury compounds by reacting dialkyl phosphonates with mercuric salts, such as a mixture of mercuric oxide and a mercuric halide. google.com This process was aimed at creating compounds with fungicidal properties. google.com Another example is ethyl mercury phosphate (C₂H₅HgPO₄), an organomercury compound that was historically used as a pesticide. The existence and application of such compounds indicate that methods for their synthesis and characterization were established, driven by industrial and agricultural needs.

Comprehensive reference works like Gmelin's Handbook of Inorganic Chemistry, which began publication in the 19th century and became a standard reference in the 20th, served as crucial repositories for this accumulating knowledge. ethz.chclemson.eduscribd.com These handbooks systematically compiled and classified the findings on inorganic and organometallic compounds, including those of mercury and phosphorus, making the synthetic and characterization data accessible to the scientific community. clemson.eduscribd.com

Evolution of Scientific Paradigms Regarding Mercury Oxidation States and Their Reactivity with Phosphate

The scientific understanding of mercury's chemical behavior has been fundamentally shaped by the recognition of its distinct oxidation states. By the 19th century, chemists had distinguished between two primary series of mercury compounds, which we now know correspond to the mercury(I) or mercurous (Hg₂²⁺) and mercury(II) or mercuric (Hg²⁺) oxidation states. libretexts.orgnih.gov This was evident in the differentiation between compounds like mercurous oxide (Hg₂O) and mercuric oxide (HgO). libretexts.org All known mercury compounds typically exhibit one of these two positive oxidation states. wikipedia.orgnih.gov The mercuric (Hg²⁺) state is the most common and stable form found in nature. wikipedia.orgnih.gov The mercurous ion is unusual in that it exists as a dimeric cation (Hg₂²⁺). nih.govnih.gov

The development of the concept of valency in the mid-19th century provided a more robust theoretical framework for understanding how these different oxidation states dictated the reactivity and stoichiometry of mercury compounds. rochelleforrester.ac.nz Simultaneously, the understanding of phosphorus chemistry was also evolving. Following the discovery of phosphorus, chemists in the late 18th and early 19th centuries identified that phosphoric acid could exist in different forms, which were later understood as ortho-, pyro-, and metaphosphoric acids. gutenberg.orggutenberg.org This laid the foundation for understanding the formation of various phosphate salts.

The reactivity of mercury's oxidation states with phosphate ions is a direct consequence of these evolving paradigms. The synthesis of distinct mercury(I) and mercury(II) phosphate compounds confirms that both oxidation states can react with the phosphate anion. For instance, mercury(II) phosphate, with the formula Hg₃(PO₄)₂, involves the reaction of the mercuric ion (Hg²⁺) with the orthophosphate ion (PO₄³⁻).

Electrochemical studies further elucidated the relationship between mercury's oxidation states and phosphate. A 1952 study on the standard potential of the mercury-mercury(I) phosphate electrode provided quantitative thermodynamic data on this interaction, which is crucial for understanding the stability and reactivity of such compounds. acs.org More recent research has explored the reactivity in more complex systems. For example, studies on the foliar oxidation of elemental mercury have shown that in a phosphate buffer medium, elemental mercury (Hg⁰) is oxidized to the mercurous state (Hg(I)), highlighting the role of the phosphate environment in mediating the redox chemistry of mercury. acs.org Furthermore, it has been noted that oxygen-containing ligands, including pyrophosphate (P₂O₇⁴⁻), can form stable ionic complexes with mercury(I). dovepress.com This demonstrates a specific reactivity pattern between the lower oxidation state of mercury and condensed phosphate species. The evolution of scientific thought, from the early distinction of mercury salts to modern electrochemical and biochemical investigations, has progressively built a detailed picture of the nuanced reactivity between mercury's different oxidation states and the various forms of phosphate.

Q & A

Basic: What are the standard analytical methods for determining mercury phosphate concentrations in environmental samples?

Answer: this compound analysis typically employs spectrophotometric techniques. Prepare a calibration curve using standard phosphate solutions (e.g., 4.00×10⁻⁵ M to 4.00×10⁻⁴ M) and measure absorbance at 595 nm after reacting with vanadate-molybdate reagent to form a yellow complex . For mercury quantification, optimize detection using ficin-based enzyme inhibition assays with Response Surface Methodology (RSM), adjusting variables like enzyme-substrate incubation time and reagent concentrations . Validate results with statistical tools (e.g., LINEST in Excel) to calculate slopes, intercepts, and 95% confidence intervals .

Basic: How do I perform spectrophotometric phosphate analysis while minimizing interference from mercury ions?

Answer: Use masking agents (e.g., EDTA) to chelate mercury ions, preventing interaction with the vanadate-molybdate reagent. Prepare samples in a sodium phosphate buffer (20 mM, pH 5.8–7.8) to stabilize phosphate ions . Include a blank correction to account for colored mercury complexes, and verify linearity with a calibration curve (R² > 0.99) . For mercury-rich samples, pre-treat with ion-exchange resins to separate mercury before phosphate analysis .

Advanced: How does phosphate availability influence mercury methylation in anaerobic environments?

Answer: Phosphate amendments (e.g., 5.0 mg P/L) in flooded soil cores can alter microbial activity, potentially enhancing mercury methylation by sulfate-reducing bacteria. Use a 3×2×2 factorial design (nitrogen × phosphate × salinity) to isolate effects. Measure methylmercury (MeHg) in interstitial water via GC-ICP-MS and correlate with redox potential (e.g., −200 mV to +100 mV) . Note that phosphate alone may not drive methylation; synergistic effects with nitrogen and salinity are critical .

Advanced: How can phosphate data be used to model historical mercury pollution in marine systems?

Answer: Leverage phosphate’s nutrient-like behavior in oceans as a proxy for natural mercury. Calculate anthropogenic mercury using CO₂ as a tracer (e.g., Hg:CO₂ index) and compare with phosphate distribution patterns. In the North Atlantic, anthropogenic mercury correlates with phosphate-depleted surface waters, reflecting pollution inputs since industrialization . Use global datasets (e.g., GLODAP for phosphate) to validate models .

Advanced: How should researchers address contradictions in reported this compound solubility across studies?

Answer: Discrepancies often arise from varying ionic strength and pH conditions. Replicate experiments using standardized buffers (e.g., 20 mM sodium phosphate) and report detailed methodologies (e.g., centrifugation speed, filtration pore size). Compare results with literature using statistical equivalence testing (e.g., two-one-sided t-tests) . For meta-analyses, exclude studies lacking pH or temperature controls .

Advanced: What experimental designs are optimal for studying mercury-phosphate interactions in wetland soils?

Answer: Adopt a randomized factorial design (e.g., 3 N levels × 2 P levels × 2 salinity levels) with triplicate soil cores. Maintain surface water depth (~3 cm) to preserve redox conditions. Measure MeHg weekly via CVAFS and analyze using ANOVA with Tukey’s post hoc test. Include negative controls (no phosphate) to assess baseline methylation rates .

Methodological: Which statistical approaches are recommended for analyzing variability in mercury-phosphate datasets?

Answer: Apply linear regression (LINEST) to calibration curves, reporting slopes ± standard error. For replicate measurements, calculate pooled standard deviations and 95% confidence intervals . Use RSM-generated contour plots to visualize interactions between variables (e.g., ficin concentration vs. incubation time) . For environmental data, employ PCA to identify co-varying factors (e.g., phosphate, salinity, MeHg) .

Methodological: How can response surface methodology (RSM) optimize mercury detection in phosphate-rich matrices?

Answer: Design a Central Composite Design (CCD) with 20 runs, varying ficin (0.1–1.0 mg/mL), casein (1–3 mg/mL), and incubation time (10–30 min). Measure absorbance differences (ΔA₅₉₅) and fit a quadratic model to identify optimal conditions (e.g., 0.5 mg/mL ficin, 20 min incubation). Validate with spiked recovery tests (85–115% acceptable) .

Comparative Analysis: Why do local detergents show higher this compound content than global brands?

Answer: Regional regulatory disparities may explain differences. For example, local brands (e.g., Om, Bb) contain 0.0415–0.0662% phosphate, while global brands (e.g., Ps, Td) range from 0.0047–0.0305% . Compare using ICP-OES and ANOVA, ensuring sample homogenization and digestion (HNO₃/H₂O₂, 110°C). Report results as mg P/kg dry weight to standardize units .

Translational: How does this compound bioavailability impact marine toxicity assessments?

Answer: Bioavailability depends on speciation (e.g., Hg₃(PO₄)₂ vs. Hg²⁺). Use diffusive gradients in thin films (DGT) to measure labile mercury in seawater. Correlate with phosphate levels to estimate uptake in phytoplankton, the base of marine food webs. Recent models suggest 60,000–80,000 tons of anthropogenic mercury reside in oceans, with bioavailability tripling in surface waters since pre-industrial times .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.